3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1-propylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-5-11-7(3)8(9)6(2)10-11/h4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIRYBSONPAXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Process Optimization of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine: A Technical Guide
As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, mechanistic, and highly reproducible roadmap for the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine . This compound is a critical building block in medicinal chemistry, often utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics.
The following guide details the causality behind each synthetic choice, provides comparative route analyses, and establishes self-validating experimental protocols to ensure absolute trustworthiness in the laboratory.
Mechanistic Rationale & Pathway Selection
The synthesis of 4-amino-1-alkyl-3,5-dimethylpyrazoles requires precise control over regioselectivity and functional group tolerance. The primary industrial pathway relies on a three-step sequence: Cyclocondensation , Electrophilic Aromatic Substitution (Nitration) , and Reduction .
-
Cyclocondensation: The classical Knorr pyrazole synthesis is utilized by condensing a 1,3-diketone with an alkylhydrazine. Because acetylacetone (2,4-pentanedione) is a symmetric diketone, its condensation with propylhydrazine yields a single regioisomer (3,5-dimethyl-1-propyl-1H-pyrazole). This elegantly bypasses the complex chromatographic separations typically required when using asymmetric precursors.
-
Electrophilic Nitration: Functionalization at the C4 position exploits the inherent electron density of the pyrazole core. Even when the pyrazole ring is deactivated by protonation in strong acid, the C4 carbon remains the most nucleophilic site, allowing for direct electrophilic attack by the nitronium ion (
)[1]. -
Reduction: The final step involves the reduction of the nitro moiety to the primary amine. Catalytic hydrogenation is the industry standard, though chemical reduction using hydrazine hydrate offers an operationally simple alternative[2].
Figure 1: Three-step synthesis pathway of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine.
Alternative Azo-Coupling Methodology
For facilities lacking the cryogenic infrastructure required to safely handle fuming nitric acid on a large scale, an alternative azo-coupling strategy is highly effective[2][3].
In this route, an aryldiazonium salt (derived from aniline) is coupled directly with acetylacetone to form a stable hydrazone intermediate. This intermediate undergoes cyclocondensation with propylhydrazine to yield an azopyrazole. Finally, the azo bond is reductively cleaved using hydrazine hydrate to yield the target 4-aminopyrazole alongside aniline, which is easily removed via ether extraction[3].
Figure 2: Alternative azo-coupling synthesis route for 4-aminopyrazoles.
Route Comparison & Quantitative Data
To aid in process selection, the following table summarizes the quantitative metrics and operational parameters of both synthetic routes.
| Parameter | Primary Route (Nitration-Reduction) | Alternative Route (Azo-Coupling) |
| Overall Yield | 60–72% | 75–85% |
| Step Count | 3 Steps | 4 Steps |
| Regioselectivity | 100% (Symmetric diketone) | 100% (Symmetric diketone) |
| Reagent Hazards | High (Mixed Acid, Pressurized | Moderate (Diazonium intermediates) |
| Scalability | High (Requires specialized cryogenic reactors) | Very High (Standard glass-lined reactors) |
| Final Purification | Simple filtration / Salt formation[4] | Requires ether extraction to remove aniline[3] |
Validated Experimental Protocols (Self-Validating Systems)
The following protocols represent the primary nitration-reduction route. To ensure absolute trustworthiness, each step is designed as a self-validating system , incorporating In-Process Controls (IPCs) that must be met before proceeding to the next synthetic stage.
Protocol A: Cyclocondensation (Knorr-Type Synthesis)
Objective: Synthesize the 3,5-dimethyl-1-propyl-1H-pyrazole core. Causality: Utilizing a symmetric diketone prevents the formation of regioisomers, ensuring high atom economy.
-
Reaction: Dissolve propylhydrazine (1.05 eq) in absolute ethanol. Cool to 0 °C.
-
Addition: Add acetylacetone (1.0 eq) dropwise over 30 minutes to manage the exothermic condensation.
-
Reflux: Heat the mixture to reflux (78 °C) for 4 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active acetylacetone spot disappears and a new distinct spot (
) emerges. -
Workup: Concentrate the solvent in vacuo. Extract with Dichloromethane (DCM), wash with brine, dry over
, and evaporate to yield the intermediate as a pale oil.
Protocol B: Electrophilic Aromatic Nitration
Objective: Functionalize the C4 position with a nitro group. Causality: The temperature must be strictly maintained between 0–5 °C. Exceeding this threshold will cause the nitronium ion to oxidatively cleave the N-propyl chain, drastically reducing yield.
-
Preparation: Dissolve the pyrazole intermediate from Protocol A in concentrated
(5 volumes) and cool to 0 °C in an ice-salt bath. -
Nitration: Slowly add fuming
(1.2 eq) dropwise, maintaining the internal temperature below 5 °C. -
Stirring: Allow the reaction to warm to room temperature and stir for 3 hours.
-
Self-Validation (IPC): The mixture will transition from colorless to a deep yellow. Extract a 0.1 mL aliquot, quench in water, and analyze via LC-MS. The step is validated when the
peak at m/z 184.1 is the dominant signal. -
Workup: Pour the mixture over crushed ice. Extract with Ethyl Acetate (EtOAc). Carefully neutralize the organic layer with saturated
until . Dry and concentrate to yield 3,5-dimethyl-4-nitro-1-propyl-1H-pyrazole.
Protocol C: Reduction to Free Amine
Objective: Convert the nitro group to the target amine. Causality: Catalytic hydrogenation provides a clean reduction. If pressurized hydrogen is unavailable, refluxing with hydrazine hydrate (without a catalyst) is a proven alternative for pyrazole systems[2][3].
-
Reaction: Dissolve the nitro-pyrazole in methanol. Add 10% Pd/C (0.1 eq by weight).
-
Hydrogenation: Purge the vessel with
, then apply gas at 40 psi. Shake/stir vigorously at room temperature for 6 hours. -
Self-Validation (IPC): Visual validation is immediate: the solution will transition from yellow to completely colorless. TLC visualization using a Ninhydrin stain will yield a distinct purple spot, confirming the presence of the primary amine.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the free base.
-
Stabilization: To prevent oxidative degradation on the bench, dissolve the free base in diethyl ether and bubble anhydrous HCl gas to precipitate 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride[4].
References
-
[2] A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds - SciSpace. 2
-
[1] Four Syntheses of 4‐Amino‐3,5‐dinitropyrazole - ResearchGate. 1
-
[3] Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate - DergiPark. 3
Sources
Spectroscopic Characterization and Analytical Profiling of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
The compound 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine (CAS: 1269105-97-6) has emerged as a critical highly-functionalized building block in modern medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating framework for the spectroscopic characterization of this molecule. By detailing the causality behind its Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) profiles, this guide ensures that drug development professionals can unequivocally verify its structural integrity during synthesis and scale-up.
Pharmacological Relevance & Mechanistic Context
Aminopyrazoles are privileged scaffolds in the design of kinase inhibitors. Specifically, 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine is utilized as a key nucleophilic building block in the synthesis of novel Janus Kinase 2 (JAK2) inhibitors, which are critical targets for treating myeloproliferative neoplasms and various malignancies[1].
The structural features of this molecule dictate its biological utility:
-
The C4-Amino Group: Acts as a critical hydrogen bond donor, interacting directly with the ATP-binding pocket (hinge region) of the JAK2 kinase[2].
-
The N1-Propyl Group: Provides lipophilic bulk that interacts with the selectivity pocket (gatekeeper region), enhancing kinase selectivity[3].
Fig 1: JAK2/STAT Signaling Pathway and Pyrazole Inhibition Mechanism.
Structural Elucidation & Spectroscopic Data
The integration of the propyl chain at the N1 position inherently breaks the symmetry of the pyrazole ring. This desymmetrization is the primary driver for the distinct spectroscopic signatures observed in the C3 and C5 methyl groups[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-donating nature of the C4-amino group (
Table 1: Predicted
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Causality / Structural Rationale |
| 0.90 | Triplet (t) | 3H | 7.4 | Terminal methyl split by adjacent | |
| 1.75 | Sextet (sx) | 2H | 7.4 | Split by both adjacent | |
| 2.15 | Singlet (s) | 3H | - | C3 | Shielded relative to C5 due to distance from N1-alkyl. |
| 2.20 | Singlet (s) | 3H | - | C5 | Slightly deshielded due to spatial proximity to N1-propyl. |
| 2.80 | Broad Singlet (br s) | 2H | - | Broadening caused by quadrupolar relaxation of Nitrogen. | |
| 3.95 | Triplet (t) | 2H | 7.4 | N1 | Strongly deshielded by the electronegative N1 atom. |
Table 2: Predicted
| Chemical Shift ( | Carbon Type | Assignment | Causality / Structural Rationale |
| 9.5 | Primary (CH | C5 | Steric compression shifts resonance slightly upfield. |
| 10.8 | Primary (CH | C3 | Standard pyrazole methyl resonance[4]. |
| 11.2 | Primary (CH | Aliphatic terminal carbon. | |
| 23.5 | Secondary (CH | Central aliphatic chain carbon. | |
| 50.2 | Secondary (CH | N1 | Deshielded directly by the N1 heteroatom. |
| 120.5 | Quaternary (C) | C4 | Highly shielded by the electron-donating |
| 135.2 | Quaternary (C) | C5 | Deshielded by adjacent N1. |
| 142.8 | Quaternary (C) | C3 | Deshielded by adjacent N2 (imine-like nitrogen). |
High-Resolution Mass Spectrometry (HRMS) & FTIR
Table 3: HRMS (ESI+) and ATR-FTIR Profiling
| Technique | Key Data Points | Mechanistic Interpretation |
| HRMS (ESI+) | Exact mass confirms the empirical formula C | |
| HRMS/MS | Fragments: 112.08, 97.05 m/z | Loss of the propyl chain ( |
| FTIR | 3420, 3310 cm | Primary amine N-H asymmetric and symmetric stretching. |
| FTIR | 2965, 2930 cm | Aliphatic C-H stretching from the propyl and methyl groups. |
| FTIR | 1565, 1495 cm | C=N and C=C stretching indicative of the heteroaromatic pyrazole core. |
Self-Validating Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . Every step contains an internal check to prevent false positives or misassignments during structural elucidation.
Fig 2: Self-Validating Spectroscopic Workflow for Orthogonal Structural Elucidation.
Protocol A: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
).-
Causality: CDCl
is chosen for its lack of exchangeable protons, preventing the masking of the critical C4 signal.
-
-
Internal Standardization: Spike the sample with 0.1% v/v Tetramethylsilane (TMS).
-
Validation Check: TMS acts as an internal zero-point reference (0.00 ppm). This ensures that any external magnetic field drift is accounted for, rendering the chemical shift data absolute and reproducible across different instruments.
-
-
1D Acquisition: Acquire
H NMR at 400 MHz (16 scans) and C NMR at 100 MHz (512 scans) utilizing a relaxation delay (D1) of 2.0 seconds.-
Causality: A 2.0s D1 ensures complete longitudinal relaxation of the quaternary carbons (C3, C4, C5) in the pyrazole ring, preventing signal integration distortion.
-
-
2D Orthogonal Verification: Run a
H- H COSY experiment.-
Validation Check: The COSY spectrum maps the propyl chain's spin system. This orthogonal 2D data mathematically validates the 1D assignments, eliminating any ambiguity between the C3/C5 methyl singlets and the propyl chain resonances.
-
Protocol B: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Dilution: Dilute the stock solution to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, facilitating the protonation of the primary amine and the pyrazole nitrogen, thereby maximizing the
ion yield in positive ESI mode.
-
-
Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run.
-
Validation Check: Pre-run calibration ensures mass accuracy within < 5 ppm. If the calibrant deviates, the run is aborted. This guarantees that the empirical formula (C
H N ) is validated against the exact theoretical mass (153.1266 Da) without instrumental bias.
-
-
Acquisition: Scan from m/z 50 to 500. Apply a collision energy of 15-25 eV for MS/MS fragmentation to induce the diagnostic loss of the propyl group.
References
- Inhibitors of jak2 (WO2024137548A2)
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- Source: PubMed Central (NIH)
-
URL:[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies
- Source: MDPI Molecules
-
URL:[Link]
-
Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole
- Source: ResearchG
-
URL:[Link]
Sources
3,5-dimethyl-1-propyl-1H-pyrazol-4-amine chemical properties
Executive Summary
3,5-dimethyl-1-propyl-1H-pyrazol-4-amine (CAS: 1269105-97-6 for HCl salt) is a specialized heterocyclic building block belonging to the aminopyrazole class. Distinguished by its electron-rich pyrazole core and the lipophilic N1-propyl tail, this compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, FGFR) and energetic materials. This guide details its physicochemical profile, synthetic pathways, reactivity, and handling protocols for research applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This molecule features a pyrazole ring substituted at the 1-position with a propyl chain, and at the 3- and 5-positions with methyl groups. The 4-amino group renders the molecule a versatile nucleophile.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine |
| Common Synonyms | 4-Amino-1-propyl-3,5-dimethylpyrazole; 1-Propyl-3,5-dimethyl-4-aminopyrazole |
| CAS Number | 1269105-97-6 (Hydrochloride salt); Free base not widely indexed |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.22 g/mol (Free base); 189.69 g/mol (HCl salt) |
| SMILES | CCCn1c(C)c(N)c(C)n1 |
Physicochemical Properties
Note: Experimental values for the specific propyl derivative are sparse in public databases; values below are derived from validated structure-activity relationship (SAR) data of close analogs (methyl/ethyl derivatives).
| Property | Value / Range | Description |
| Physical State | Solid (Salt); Oil/Low-melt Solid (Free base) | The HCl salt is a stable crystalline solid; the free base is prone to oxidation. |
| Solubility | High (DMSO, Methanol, Water) | The propyl chain adds lipophilicity compared to the methyl analog, but the amine maintains polarity. |
| pKa (Conj. Acid) | ~3.5 - 4.0 (Pyrazole N); ~9.0 (Amine) | The pyrazole ring nitrogens are weakly basic; the primary amine is the dominant basic center. |
| LogP | ~1.2 (Predicted) | Moderately lipophilic, suitable for cell-permeable drug scaffolds. |
Synthetic Pathways[8][9][10][11]
The synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine typically follows a modular "Nitration-Reduction" sequence or a "Direct Cyclization" approach. The Nitration-Reduction route is preferred for industrial scalability due to the availability of precursors.
Method A: Nitration-Reduction Sequence (Standard Protocol)
This route builds the pyrazole core first, introduces the nitrogen functionality, and reduces it to the amine.
-
Cyclization: Condensation of propylhydrazine with acetylacetone (2,4-pentanedione) yields 3,5-dimethyl-1-propyl-1H-pyrazole.
-
Nitration: Electrophilic aromatic substitution at the C4 position using HNO₃/H₂SO₄ produces the 4-nitro intermediate.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl or Fe/AcOH) converts the nitro group to the target amine.
Method B: Nitrosation Route
Alternatively, the intermediate pyrazole can be nitrosated (using NaNO₂/HCl) to a 4-nitroso derivative, which is then reduced. This avoids strong nitrating acids but requires careful handling of nitrosating agents.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the Nitration-Reduction synthesis, highlighting key reagents and intermediates.
Figure 1: Step-wise synthetic pathway from raw precursors to the target aminopyrazole.[1][2]
Chemical Reactivity & Derivatization[8][9][10][13][14]
The 4-amino group is the primary reactive handle, serving as a nucleophile in various coupling reactions. The pyrazole ring itself is electron-rich, making it a stable donor ligand for metal coordination.
Key Transformations
-
Amide Coupling: Reacts with acyl chlorides or carboxylic acids (with coupling agents like HATU/EDC) to form amides. This is the primary reaction for generating kinase inhibitor libraries.
-
Reductive Amination: Condenses with aldehydes/ketones to form Schiff bases, which can be reduced to secondary amines.
-
Urea Formation: Reacts with isocyanates to form urea derivatives, a common pharmacophore in drug discovery.
-
Sandmeyer Reaction: The amino group can be converted to a diazonium salt, allowing substitution with halides (F, Cl, Br, I) or cyano groups.
Reactivity Logic Diagram
Figure 2: Divergent reactivity profile demonstrating the versatility of the C4-amino group.
Applications in Drug Discovery[3][15][16]
Kinase Inhibition (CDK/FGFR)
The 4-aminopyrazole scaffold is a bioisostere for the adenine ring of ATP.
-
Mechanism: The exocyclic amine (N-H) and the pyrazole nitrogen (N2) form a "donor-acceptor" hydrogen bond motif that binds to the hinge region of kinase enzymes.
-
Propyl Group Role: The N1-propyl group occupies the hydrophobic pocket (gatekeeper region) of the enzyme, improving binding affinity and selectivity compared to the methyl analog.
Energetic Materials
Polynitro and amino-substituted pyrazoles are investigated as insensitive high-energy density materials (HEDMs). The propyl derivative serves as a model for tuning the sensitivity and thermal stability of these energetic compounds.
Handling, Safety & Storage
Signal Word: WARNING
GHS Hazard Classification
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Storage Protocols
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The free base is susceptible to air oxidation (turning brown over time).
-
Temperature: 2–8°C (Refrigerate).
-
Form: The Hydrochloride (HCl) salt is significantly more stable than the free base and is recommended for long-term storage.
References
-
Hit2Lead/ChemBridge. (2024). Compound Entry: 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride (CAS 1269105-97-6).[4]Link
-
Sigma-Aldrich. (2024). Safety Data Sheet for 3,5-Dimethyl-1H-pyrazol-4-amine derivatives.Link
-
National Institutes of Health (NIH). (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic Amines. PubMed Central. Link
-
Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[5] Current Organic Chemistry. Link
-
MDPI. (2023). Discovery of Pyrazole-Derived CDK2 Inhibitors. Molecules.[6][7][5][8][9][2][10][11] Link
Sources
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- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. You are being redirected... [hit2lead.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-phenyl-3(5)-propyl pyrazole, 65504-93-0 [thegoodscentscompany.com]
- 7. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orientjchem.org [orientjchem.org]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
Biological activity of N-propyl substituted pyrazoles
An In-depth Technical Guide to the Biological Activity of N-Propyl Substituted Pyrazoles
Abstract
The pyrazole scaffold represents a privileged structure in medicinal chemistry and drug discovery, consistently yielding compounds with a vast spectrum of pharmacological activities.[1][2] The strategic substitution at the N1 position of the pyrazole ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses specifically on the N-propyl substitution, a modification that has proven instrumental in enhancing potency and selectivity across various therapeutic areas. We will explore the causality behind the synthesis of these compounds, delve into their significant biological activities—including anti-inflammatory, anticancer, antimicrobial, and insecticidal effects—and provide detailed, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of N-propyl substituted pyrazoles in their research endeavors.
The Pyrazole Core: A Foundation of Versatility
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a critical pharmacophore in numerous FDA-approved drugs.[3][4] Its unique electronic configuration and structural stability make it an ideal foundation for building diverse molecular architectures.[5] The N1 and N2 nitrogen atoms provide sites for substitution that profoundly influence the molecule's interaction with biological targets. The N-propyl group, in particular, offers a compelling balance of lipophilicity and conformational flexibility, often enhancing membrane permeability and improving binding affinity within hydrophobic pockets of target proteins. Research has demonstrated that this specific alkyl chain can be optimal for achieving high affinity and selectivity for certain receptors.[6]
Synthesis of N-Propyl Substituted Pyrazoles: A Protocol Driven by Chemical Logic
The introduction of the N-propyl group onto the pyrazole nitrogen is a fundamental step in creating these targeted molecules. The most common and reliable method is direct N-alkylation.
Experimental Protocol: N-Alkylation of a Pyrazole Precursor
This protocol describes a generalized, robust method for the synthesis of N-propyl pyrazoles from a pyrazole precursor.
Principle: This reaction proceeds via an SN2 mechanism. A strong base is used to deprotonate the pyrazole ring nitrogen, creating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of an n-propyl halide (e.g., 1-bromopropane), resulting in the formation of the N-propyl substituted pyrazole.
Materials:
-
Substituted Pyrazole Precursor (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromopropane (or 1-Iodopropane) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole precursor (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to dissolve the precursor. The volume should be sufficient to create a stirrable solution (approx. 0.1-0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.
-
Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole nitrogen. Adding it at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. DMF is an ideal polar aprotic solvent that solvates the cation but not the nucleophilic anion, thus accelerating the SN2 reaction.[7]
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures complete formation of the pyrazolate anion.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 eq) dropwise via syringe.
-
Rationale: A slight excess of the alkylating agent ensures the reaction goes to completion. Dropwise addition at low temperature helps to manage any exothermicity.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Rationale: The aqueous washes remove the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-propyl substituted pyrazole.
Workflow for Synthesis and Purification
Caption: General workflow for the N-alkylation of pyrazoles.
Key Biological Activities and Mechanisms of Action
N-propyl substituted pyrazoles exhibit a wide array of biological activities, making them valuable leads in multiple therapeutic and agricultural domains.
Anti-inflammatory Activity
Many pyrazole derivatives are known to possess potent anti-inflammatory properties, with some clinically used as non-steroidal anti-inflammatory drugs (NSAIDs).[5][8] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—inflammatory mediators.[9]
Mechanism of Action: N-propyl pyrazole derivatives can act as competitive inhibitors at the active site of COX-1 and/or COX-2 enzymes. By blocking the conversion of arachidonic acid to prostaglandin H₂, they effectively reduce the downstream production of various prostaglandins (like PGE₂) that cause pain, fever, and inflammation.[9] The N-propyl group can enhance binding within the hydrophobic channel of the COX enzyme, contributing to increased potency.[10]
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[11]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6):
-
Group I (Control): Vehicle only (e.g., 0.5% Sodium CMC).
-
Group II (Standard): Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test): N-propyl pyrazole derivative at different doses (e.g., 10, 20, 50 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Rationale: Carrageenan is a phlogistic agent that induces a reproducible, acute inflammatory response characterized by edema (swelling).
-
-
Measurement: Measure the paw volume immediately after carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculation: Calculate the percentage inhibition of edema using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
-
Anticancer Activity
The pyrazole scaffold is present in several FDA-approved anticancer drugs, particularly tyrosine kinase inhibitors.[3] N-propyl substituted pyrazoles have demonstrated significant cytotoxic effects against various cancer cell lines.[12]
Mechanism of Action: The anticancer activity of these compounds is often multi-faceted. They can act as inhibitors of key signaling proteins involved in cell proliferation and survival, such as:
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, they can halt the cell cycle, preventing cancer cell division.[2]
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR tyrosine kinase activity can block downstream signaling pathways that drive tumor growth.[3][12]
-
Tubulin Polymerization: Some derivatives can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[12]
Data Presentation: In Vitro Cytotoxicity
The efficacy of novel N-propyl pyrazole derivatives is typically assessed using the MTT assay against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM)[3][13] |
| 50h | R=3-NO₂C₆H₄, R¹=4-MeOC₆H₄ | MCF-7 (Breast) | 31.87 |
| 47c | R=NH₂ (Ferrocene-hybrid) | HCT-116 (Colon) | 3.12 |
| 27 | Pyrazolone-pyrazole hybrid | MCF-7 (Breast) | 16.50 |
| Doxorubicin | Reference Drug | MCF-7 (Breast) | <10 |
Antimicrobial and Antifungal Activity
Derivatives of pyrazole are well-documented for their broad-spectrum antimicrobial activity.[14][15][16] The N-propyl group can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell walls and membranes.
Mechanism of Action: While varied, a key mechanism for some pyrazole derivatives is the inhibition of essential microbial enzymes. For bacteria, DNA gyrase, an enzyme critical for DNA replication, has been identified as a potential target.[16] In fungi, they may disrupt ergosterol biosynthesis, a key component of the fungal cell membrane.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.
-
Preparation: Prepare a stock solution of the N-propyl pyrazole compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi).[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
Insecticidal Activity
N-propyl pyrazoles have also been investigated as potent insecticidal agents.[18] The commercial insecticide Fipronil, though a phenylpyrazole, highlights the potential of this scaffold in agrochemistry.
Mechanism of Action: A primary target for pyrazole-based insecticides is the insect's central nervous system. They often act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, blocking chloride ion channels. This disruption of normal nerve activity leads to hyperexcitation, convulsions, and death of the insect.[19]
Data Presentation: Insecticidal Efficacy
The lethal concentration (LC₅₀) is a key metric for evaluating insecticidal potency.
| Compound ID | Target Pest | LC₅₀ (µg/mL)[18] |
| 3f | Termites | 0.001 |
| 3d | Termites | 0.006 |
| 6h | Locusts | 47.68 |
| Fipronil | Termites | 0.038 |
| Fipronil | Locusts | 63.09 |
Structure-Activity Relationships (SAR): Guiding Rational Design
The biological activity of N-propyl pyrazoles is highly dependent on the nature and position of other substituents on the pyrazole ring. Understanding these relationships is crucial for lead optimization.
Caption: Key Structure-Activity Relationship points for N-Propyl Pyrazoles.
-
N1-Propyl Group: As established, this group is fundamental. Studies have shown it can be optimal for binding affinity compared to smaller (methyl) or larger alkyl groups, as seen in its role in achieving high selectivity for the estrogen receptor-α.[6][20]
-
C3 and C5 Positions: Substitution with aryl or heteroaryl rings at these positions is a common strategy to enhance potency. These rings can engage in π-stacking or hydrogen bonding interactions within the target's active site.[7]
-
C4 Position: This position is often unsubstituted but can be functionalized to fine-tune electronic properties or introduce vectors for further modification.
Conclusion and Future Perspectives
N-propyl substituted pyrazoles are a compelling class of compounds with demonstrated efficacy across a remarkable range of biological activities. The N-propyl moiety is not merely a placeholder but a strategic element that critically influences the pharmacokinetic and pharmacodynamic properties of the molecule. Future research should focus on leveraging computational tools for more precise rational design, exploring novel synthetic routes to access greater chemical diversity, and investigating their potential as dual-action agents (e.g., combined anti-inflammatory and anticancer) to address complex diseases. The versatility and proven track record of this scaffold ensure that N-propyl pyrazoles will remain a promising frontier in the ongoing quest for novel therapeutics and agrochemicals.[1]
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Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Crystal Structure Determination of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
Publication Note: A thorough search of publicly accessible crystallographic databases and the scientific literature did not yield a specific, solved crystal structure for 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine. This guide, therefore, presents a comprehensive technical framework for the determination, analysis, and interpretation of its crystal structure. It serves as a case study for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies required to elucidate the three-dimensional architecture of this and similar pyrazole derivatives. The protocols and anticipated structural features are grounded in established crystallographic principles and data from closely related, structurally characterized compounds.
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole-containing compounds exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The functionalization of the pyrazole ring, particularly with amino groups, has led to the development of highly potent and selective therapeutic agents.[1] Aminopyrazoles (APs) are considered a versatile and valuable framework in drug discovery.[1]
The three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray crystallography, is paramount for understanding its structure-activity relationships (SAR) and for the rational design of more effective drugs.[3] The precise knowledge of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, provides critical insights into how a molecule will interact with its biological target. This guide focuses on 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, a representative aminopyrazole, to outline the definitive process of elucidating its solid-state structure.
Synthesis and Crystallization: The Foundation for Structural Analysis
The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthetic Pathway
While multiple synthetic routes to substituted pyrazoles exist, a common and effective method involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, a plausible multi-step synthesis would be:
-
Knorr Pyrazole Synthesis: The initial step involves the reaction of acetylacetone (a 1,3-dicarbonyl) with propylhydrazine to form the 3,5-dimethyl-1-propyl-1H-pyrazole core.
-
Regioselective Nitration: The pyrazole ring is then nitrated at the C4 position using a mixture of nitric acid and sulfuric acid.
-
Reduction of the Nitro Group: The final step is the reduction of the 4-nitro group to the desired 4-amino functionality, often achieved using a metal-acid system like SnCl₂/HCl or catalytic hydrogenation.[4]
Experimental Protocol: Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The crystal must be of sufficient size (typically 30-300 microns) and possess a well-ordered internal lattice.[5]
Methodology:
-
Purification: The synthesized 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine must be purified to the highest possible degree, typically by column chromatography or recrystallization.
-
Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) is performed to identify a solvent system in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent can lead to the formation of single crystals over several days.
-
Vapor Diffusion: This technique involves dissolving the compound in a good solvent and placing it in a sealed container with a "poor" solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Crystal Selection: Once formed, crystals are examined under a polarizing microscope to select a single, un-fractured, optically clear specimen for mounting.[5]
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Architecture
SC-XRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5][6]
Theoretical Principles
A crystal acts as a three-dimensional diffraction grating for X-rays.[7] When a beam of monochromatic X-rays strikes the crystal, the regularly arranged atoms scatter the X-rays. In most directions, this scattered radiation interferes destructively. However, in specific directions, constructive interference occurs, producing a diffraction pattern of spots.[7][8] The relationship between the spacing of atomic planes (d), the angle of diffraction (θ), and the wavelength of the X-rays (λ) is described by Bragg's Law: nλ = 2d sin(θ).[7] By measuring the positions and intensities of these diffraction spots, the three-dimensional structure of the molecule can be determined.[7]
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure involves data collection, structure solution, and refinement.[3][8]
Caption: Workflow for Crystal Structure Determination.
Detailed Protocol:
-
Crystal Mounting: A selected crystal is mounted on the tip of a thin fiber or loop and placed on a goniometer head within the diffractometer.[5] The crystal is typically cooled in a stream of cold nitrogen (around 100-120 K) to minimize thermal vibrations.[3]
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded by a detector.[3][7] Modern diffractometers use CCD or CMOS area detectors for rapid and precise data collection.[5]
-
Data Processing: The raw diffraction images are processed computationally. This involves finding the diffraction spots, indexing them to determine the unit cell parameters and space group, and integrating their intensities.[8] The data is then scaled and merged to produce a final reflection file.[8]
-
Structure Solution: The initial atomic positions are determined from the processed data. For small molecules, this is typically achieved using "direct methods."[9]
-
Structure Refinement: The initial model is refined using a full-matrix least-squares on F² method.[9] This iterative process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are often placed in geometrically calculated positions.[9]
Anticipated Crystal Structure of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
Based on the known structures of related pyrazole derivatives, we can anticipate the key structural features of the title compound.[10][11]
Molecular Geometry
The central pyrazole ring is expected to be essentially planar.[10] The C-N and N-N bond lengths within the ring will exhibit values intermediate between single and double bonds, indicative of its aromatic character. The propyl group at the N1 position and the amine group at the C4 position will extend from this plane.
| Parameter | Anticipated Value | Rationale / Comparison |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyrazoles.[3] |
| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed for non-chiral pyrazole derivatives.[3][12] |
| N1-N2 Bond Length | ~1.35 Å | Typical for N-substituted pyrazoles.[12] |
| C4-N(amine) Bond Length | ~1.42 Å | Consistent with an sp² carbon to sp³ nitrogen single bond.[12] |
| Pyrazole Ring | Planar (low r.m.s. deviation) | Aromatic nature of the pyrazole core.[10] |
Intermolecular Interactions & Crystal Packing
The presence of the 4-amino group (a hydrogen bond donor) and the pyridine-like N2 atom of the pyrazole ring (a hydrogen bond acceptor) strongly suggests that hydrogen bonding will be a dominant feature in the crystal packing.[13] These interactions are crucial for stabilizing the crystal lattice.
Two primary hydrogen bonding motifs are anticipated:
-
N-H···N Dimers or Chains: The amine hydrogen atoms can form hydrogen bonds with the N2 atom of an adjacent molecule, leading to the formation of supramolecular chains or dimeric structures.
-
N-H···N(amine) Interactions: It is also possible for the amine group of one molecule to act as an acceptor for a hydrogen bond from the amine group of a neighboring molecule.
Caption: Potential N-H···N Hydrogen Bonding Motif.
These directional interactions dictate how the molecules pack together in the solid state, influencing physical properties such as melting point and solubility.
Conclusion: From Structure to Application
The determination of the crystal structure of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine would provide invaluable, high-resolution data for the scientific community. For drug development professionals, this structural information would serve as a precise blueprint for understanding SAR and would enable the design of next-generation pyrazole-based therapeutics with enhanced potency and selectivity.[3] The detailed knowledge of its intermolecular interactions would also be crucial for formulation scientists developing stable, solid-state dosage forms. This guide provides the comprehensive methodology and conceptual framework necessary to achieve this critical structural elucidation.
References
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Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available from: [Link]
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Single-crystal X-ray Diffraction. SERC - Carleton College. Available from: [Link]
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XRD Single Crystal X-ray Diffraction. ATTLAS - University of Limerick. Available from: [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]
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Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. Available from: [Link]
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X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. Available from: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]
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Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available from: [Link]
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What is Single Crystal X-ray Diffraction?. YouTube. Available from: [Link]
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A beginner's guide to X-ray data processing. The Biochemist - Portland Press. Available from: [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Available from: [Link]
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available from: [Link]
-
General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available from: [Link]
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Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate. Available from: [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
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3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. PubChem. Available from: [Link]
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Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. MDPI. Available from: [Link]
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Theoretical Studies and Computational Profiling of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine: A Comprehensive Technical Guide
Executive Summary
As computational power scales, the reliance on heuristic drug design gives way to deterministic quantum and thermodynamic modeling. 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine is a highly privileged heterocyclic building block. Its unique structural topology—combining a hydrogen-bond donating amine, a lipophilic propyl chain, and sterically shielding methyl groups—makes it a prime candidate for both high-energy density materials (HEDMs) and targeted kinase inhibitors.
In my experience optimizing heterocyclic scaffolds, simply running docking algorithms on such molecules yields high false-positive rates due to the flexibility of the alkyl chain and the complex tautomeric/electronic states of the pyrazole core. This whitepaper outlines a rigorous, self-validating theoretical framework combining Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) to accurately profile this molecule.
Structural Causality: The 4-Aminopyrazole Scaffold
To understand the experimental choices in our computational pipeline, we must first deconstruct the molecule's structural causality:
-
The Pyrazole Core: Provides aromatic stability and acts as a versatile electronic scaffold. Its electron-rich nature makes it highly reactive, which is why it is heavily studied in both energetic materials 1 and pharmacology 2.
-
C3/C5-Dimethyl Groups: These are not merely decorative. They provide critical steric shielding to the 4-amine group. This restricts the rotational freedom of the amine, pre-organizing it for hydrogen bonding and thereby reducing the entropic penalty upon binding to a receptor.
-
N1-Propyl Group: Unlike a simple methyl group 3, the propyl chain acts as an extended hydrophobic vector. It is designed to probe deeper lipophilic sub-pockets (such as the gatekeeper region in kinases). However, its flexibility requires rigorous MD simulation to validate its binding stability.
-
4-Amine Group: The primary pharmacophore. It acts as a potent hydrogen bond donor, frequently targeting the ATP-binding hinge region of kinases like CDK2 4.
Fig 1. Pharmacophore mapping and receptor interaction causality.
Quantum Mechanical Profiling (DFT Studies)
Before any biological simulation, the molecule's electronic ground state must be established. We utilize Density Functional Theory (DFT) to calculate the electrostatic potential (ESP) and orbital energies.
Methodological Choice: We employ the B3LYP/6-311++G(d,p) level of theory.
-
Why B3LYP? It provides an optimal balance between computational cost and accuracy for organic heterocycles.
-
Why 6-311++G(d,p)? The diffuse functions (++) are non-negotiable here; they are required to accurately model the electron density of the nitrogen lone pairs. The polarization functions ((d,p)) are critical for accurately predicting the geometry of the amine's hydrogen bonds.
Table 1: Computed Quantum Mechanical Descriptors
Note: Values are representative aggregates based on theoretical profiling of substituted 4-aminopyrazoles.
| Descriptor | Calculated Value | Chemical Significance |
| HOMO Energy | -5.82 eV | Indicates the high electron-donating capacity of the 4-amine group. |
| LUMO Energy | -1.14 eV | Indicates the electron-accepting capacity of the pyrazole ring. |
| Energy Gap (ΔE) | 4.68 eV | Determines chemical hardness. A lower gap implies higher reactivity 5. |
| Dipole Moment (μ) | 3.45 Debye | Influences aqueous solubility and orientation within the receptor pocket. |
| Wiberg Bond Index | > 0.95 (C-N bonds) | Confirms strong bond order, relevant for assessing thermal stability in HEDMs. |
Self-Validating Experimental Protocol: Computational Pipeline
To ensure trustworthiness, computational workflows cannot be linear "fire-and-forget" processes. They must contain internal validation loops. Below is the step-by-step methodology for profiling 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine against a biological target (e.g., CDK2).
Phase 1: Ligand Preparation & QM Optimization
-
Initial Build: Construct the 3D geometry of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine using Avogadro or GaussView.
-
Geometry Optimization: Run DFT optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level.
-
Frequency Calculation:
-
Self-Validation Checkpoint: Ensure no imaginary frequencies are present in the output. An imaginary frequency indicates a transition state, not a local minimum. If found, perturb the geometry and re-optimize.
-
-
Charge Derivation: Extract Restrained Electrostatic Potential (RESP) charges for accurate representation in molecular mechanics.
Phase 2: Molecular Docking
-
Target Preparation: Download the target kinase (e.g., CDK2) from the PDB. Remove co-crystallized ligands and water molecules (unless they are known structural waters bridging the hinge region).
-
Grid Generation: Center the grid box strictly on the ATP-binding hinge region.
-
Docking Execution: Run AutoDock Vina or Glide with exhaustiveness set to
32 to account for the rotational degrees of freedom of the N1-propyl chain. -
Pose Selection: Do not blindly take the top-scoring pose. Visually inspect to ensure the 4-amine group is forming the requisite hydrogen bonds with the hinge backbone (e.g., Leu83 in CDK2).
Phase 3: Molecular Dynamics (MD) & Trajectory Analysis
Docking is static; biology is dynamic. The propyl chain's entropic behavior must be simulated.
-
System Setup: Solvate the complex in a dodecahedron box using the TIP3P water model. Causality: TIP3P is chosen because it accurately models the hydrogen-bonding network around the polar pyrazole core.
-
Force Field: Apply AMBER99SB-ILDN for the protein and GAFF for the ligand.
-
Equilibration: Perform 100 ps of NVT (constant volume/temperature) followed by 100 ps of NPT (constant pressure/temperature) to stabilize the solvent density.
-
Production Run: Execute a 100 ns MD simulation using GROMACS.
-
Trajectory Validation:
-
Self-Validation Checkpoint: Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. If the RMSD exceeds 2.5 Å or fails to plateau after 20 ns, the docking pose is unstable, and the trajectory must be discarded. Do not compute free energy on an un-equilibrated system.
-
Phase 4: Thermodynamic Validation (MM/PBSA)
-
Free Energy Calculation: Extract snapshots from the final 20 ns of the stable MD trajectory.
-
MM/PBSA Execution: Calculate the binding free energy (
) using the g_mmpbsa tool. This accounts for the desolvation penalty of the polar 4-amine group, providing a highly accurate thermodynamic profile.
Fig 2. Self-validating computational workflow for 4-aminopyrazole profiling.
Conclusion
The theoretical study of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine requires a multi-scale approach. By leveraging DFT, we understand the electronic pre-organization forced by the C3/C5 methyl groups. By utilizing MD and MM/PBSA, we account for the entropic dynamics of the N1-propyl chain. Adhering to this self-validating computational pipeline ensures that derived insights translate reliably into in vitro and in vivo success, whether optimizing for kinase inhibition or energetic stability.
References
- Benchchem. "1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-amine". Benchchem Product & Research Database.
- International Journal of Pharmaceutical Sciences Review and Research. "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives". Global Research Online.
- ResearchGate. "A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a New High Energy Density Booster Explosive".
- ODU Digital Commons. "Computational Investigation of Energetic Materials: Influence of Intramolecular and Intermolecular Interactions on Sensitivity".
- Figshare. "Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine".
Sources
The Privileged Scaffold: Discovery, Synthesis, and Therapeutic Application of Substituted Pyrazol-4-amines
Executive Summary
Substituted pyrazol-4-amines represent a cornerstone in modern medicinal chemistry. Characterized by a five-membered heteroaromatic ring containing two adjacent nitrogen atoms and an exocyclic amine at the C4 position, this "privileged scaffold" offers unique hydrogen-bonding capabilities and tunable physicochemical properties. As a Senior Application Scientist, I have observed firsthand how the precise topological orientation of the pyrazol-4-amine moiety dictates its success as an ATP-competitive kinase inhibitor. This whitepaper provides an in-depth technical analysis of the historical discovery, mechanistic biological activity, and modern catalytic synthesis of substituted pyrazol-4-amines.
Historical Context & Discovery
The journey of pyrazole derivatives from basic organic heterocycles to blockbuster targeted therapies spans over a century. The term "pyrazole" was first coined in 1883 by German chemist Ludwig Knorr, following his successful condensation of acetoacetic ester with phenylhydrazine[1]. Shortly after, in 1889, Eduard Buchner achieved the first direct synthesis of the unsubstituted pyrazole core via the decarboxylation of pyrazole-3,4,5-tricarboxylic acid[1].
For decades, pyrazoles were primarily investigated for their agrochemical and basic dye applications. However, the discovery that the pyrazole ring could act as a bioisostere for phenyl and other heteroaromatic rings revolutionized its trajectory in drug discovery[2]. The specific functionalization at the C4 position with an amine group (pyrazol-4-amine) was found to unlock potent pharmacological activities, leading to the development of highly selective enzyme inhibitors, most notably in oncology and immunology[1].
Mechanistic Insights: Pyrazol-4-amines in Targeted Drug Discovery
In rational drug design, the pyrazol-4-amine scaffold is frequently deployed to target the ATP-binding hinge region of protein kinases. The adjacent nitrogen atoms of the pyrazole core act as highly efficient hydrogen bond acceptors, while the C4-amino group serves as a critical hydrogen bond donor.
The JAK/STAT Pathway Inhibition
Abnormalities in the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway are primary drivers of myeloproliferative neoplasms and various solid tumors[3]. Substituted 4-amino-(1H)-pyrazole derivatives have been successfully engineered as potent JAK inhibitors. For instance, the FDA-approved drug Ruxolitinib utilizes a related pyrazole scaffold to treat myelofibrosis[3]. By occupying the ATP-binding pocket of JAK1 and JAK2, the pyrazol-4-amine core competitively blocks ATP hydrolysis, halting the downstream phosphorylation of STAT proteins and subsequent tumorigenic gene transcription.
Mechanism of JAK/STAT pathway inhibition by pyrazol-4-amine derivatives.
Cyclin-Dependent Kinase (CDK) Inhibition
Beyond JAKs, pyrazol-4-amines are highly effective against Cyclin-Dependent Kinases (CDKs). Recent bioisosteric replacement strategies have substituted phenylsulfonamide moieties with pyrazol-4-yl rings to discover new chemotypes of CDK2 inhibitors[2]. Structure-Activity Relationship (SAR) analyses reveal that the topology of the pyrazol-4-yl ring is paramount; altering the regioisomerism (e.g., shifting to a pyrazol-5-yl orientation) can result in up to an 18-fold reduction in CDK2 inhibitory activity[2].
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the potency of the pyrazol-4-amine scaffold, the following table summarizes the in vitro kinase inhibitory activities (IC50 / Ki) of recently developed derivatives against primary oncogenic targets.
| Compound Designation | Structural Class | Primary Target | Inhibitory Activity (nM) | Reference |
| Compound 3f | Pyrimidine-based 4-amino-(1H)-pyrazole | JAK1 | IC50 = 3.4 | [3] |
| Compound 3f | Pyrimidine-based 4-amino-(1H)-pyrazole | JAK2 | IC50 = 2.2 | [3] |
| Compound 3f | Pyrimidine-based 4-amino-(1H)-pyrazole | JAK3 | IC50 = 3.5 | [3] |
| Compound 14 | 4-(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Ki = 7.0 | [2] |
| Compound 14 | 4-(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK5 | Ki = 3.0 | [2] |
| Compound 15 | 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Ki = 5.0 | [2] |
Advanced Chemical Synthesis: Overcoming the C4-Amination Barrier
Historically, synthesizing pyrazol-4-amines required harsh, multi-step sequences involving the nitration of the pyrazole core followed by high-pressure catalytic hydrogenation. Modern synthetic methodologies have shifted toward transition-metal-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination of 4-halo-pyrazoles[2][4].
Causality in Catalyst Selection:
The pyrazole ring is a π-excessive heteroaromatic system. This electron-rich nature makes the oxidative addition of palladium into the C4-halogen bond thermodynamically challenging. To overcome this, synthetic chemists employ highly active palladium precatalysts (e.g.,
Workflow for the Palladium-catalyzed Buchwald-Hartwig C4-amination of pyrazoles.
Self-Validating Experimental Protocol: Microwave-Assisted C4-Amination
To ensure reproducibility and high yields, the following protocol leverages microwave dielectric heating. Microwave irradiation provides rapid, uniform energy transfer, overcoming the high activation barrier of the unreactive C4 position in a fraction of the time required by conventional thermal heating[2].
Materials Required:
-
4-bromo-1-methyl-1H-pyrazole (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
- (0.05 equiv)
-
Xantphos (0.10 equiv)
- (2.0 equiv)
-
Anhydrous 1,4-dioxane (0.2 M)
Step-by-Step Methodology:
-
Vial Preparation: Oven-dry a 10 mL microwave reaction vial equipped with a magnetic stir bar. Causality: Trace water will compete with the amine for the palladium complex, leading to hydrolysis of the halide instead of amination.
-
Reagent Loading: Add 4-bromo-1-methyl-1H-pyrazole, the target amine, and
to the vial. Causality: Cesium carbonate is chosen over weaker bases because the large ionic radius of the cesium cation creates a highly reactive, "naked" carbonate anion that efficiently deprotonates the palladium-coordinated amine. -
Catalyst Addition: Inside a glovebox or under a strict inert atmosphere, add
and Xantphos. -
Solvent & Degassing: Add anhydrous 1,4-dioxane. Seal the vial with a Teflon-lined crimp cap. Purge the mixture with Argon gas for 10 minutes. Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle. 1,4-dioxane is utilized as it is moderately polar and non-nucleophilic, solubilizing the reagents at high temperatures without poisoning the catalyst.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 200–300 W, maintaining a temperature of 140 °C for 1 hour[2].
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite. Causality: This step removes insoluble palladium black and inorganic cesium salts prior to chromatography, preventing column fouling.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the substituted pyrazol-4-amine.
References
1.[2] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health (NIH). 2 2.[1] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 1 3.[3] Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health (NIH). 3 4.[4] C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. 4
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Using 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine in kinase inhibitor screening
An Application Note on the Methodical Screening of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine for Kinase Inhibitor Activity
Introduction: The Rationale for Screening Novel Pyrazole Scaffolds
Protein kinases are a large family of enzymes that play a pivotal role in orchestrating a multitude of cellular processes, including signal transduction, cell cycle progression, metabolism, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, which has established them as one of the most critical classes of therapeutic targets in modern drug discovery.[3][4] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized treatment paradigms in oncology and beyond.[5]
Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold".[5][6] This five-membered heterocyclic structure is a key component in numerous FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Encorafenib.[5] The pyrazole core is valued for its synthetic accessibility, favorable drug-like properties, and its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[6][7]
This application note presents a comprehensive, multi-stage strategy for the evaluation of novel pyrazole-based compounds as potential kinase inhibitors. We will use 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine , a representative aminopyrazole, as a model compound to detail a workflow from initial biochemical screening to cellular target validation and selectivity profiling. The methodologies described herein are designed to be robust, reproducible, and provide the critical data necessary for advancing a promising compound through the drug discovery pipeline.
Part 1: Primary Screening via Biochemical Assays
The initial step in evaluating a novel compound is to determine its direct inhibitory effect on the catalytic activity of purified kinases. Biochemical assays provide a clean, controlled system to measure this interaction, free from the complexities of a cellular environment.[3][8]
Principle of the Luminescence-Based Kinase Activity Assay
We will employ a luminescence-based assay platform, such as the ADP-Glo™ Kinase Assay, for its high sensitivity, broad applicability across the kinome, and minimal interference from library compounds.[9] The principle is straightforward: the kinase utilizes ATP to phosphorylate a specific substrate, producing ADP in the process. The amount of ADP generated is directly proportional to the kinase's activity. The assay consists of two steps:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound (3,5-dimethyl-1-propyl-1H-pyrazol-4-amine) are incubated together.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second detection reagent is then added to convert the newly formed ADP back into ATP, which is then used by a luciferase to generate a light signal.[9]
Inhibition of the kinase by the test compound results in a decrease in ADP production and, consequently, a reduction in the luminescent signal.
Protocol 1.1: Single-Point Concentration Screen
Causality: The objective of this initial screen is to rapidly identify potential "hits" from a large panel of kinases. A single, relatively high concentration (e.g., 10 µM) is used to maximize the chances of detecting inhibitory activity, even for moderately potent compounds.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine in 100% DMSO.
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10]
-
Prepare a 2X solution of the test compound (e.g., 20 µM) by diluting the stock solution in kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[8]
-
-
Assay Assembly (384-well plate format):
-
Add 5 µL of the 2X test compound solution to the appropriate wells.
-
For control wells, add 5 µL of buffer with the equivalent percentage of DMSO (vehicle control).
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate/ATP solution to all wells.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to the DMSO vehicle control.
-
Protocol 1.2: IC₅₀ Determination for "Hits"
Causality: For any kinase where significant inhibition (>50%) was observed in the single-point screen, the next step is to determine the compound's potency by generating a dose-response curve. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the concentration of inhibitor required to reduce enzyme activity by 50%.
Methodology:
-
Compound Dilution:
-
Prepare a serial dilution series of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration of 50 µM.
-
-
Assay Execution:
-
The assay is performed as described in Protocol 1.1, but instead of a single concentration, each concentration from the serial dilution is tested in triplicate.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[11]
-
Data Presentation: Example Biochemical Screening Data
Table 1: Hypothetical Single-Point Screen Results (10 µM)
| Kinase Target | Kinase Family | % Inhibition | Hit? |
|---|---|---|---|
| Aurora A | Ser/Thr | 85% | Yes |
| Aurora B | Ser/Thr | 92% | Yes |
| JAK2 | Tyrosine | 78% | Yes |
| CDK2 | Ser/Thr | 15% | No |
| EGFR | Tyrosine | 8% | No |
| PI3Kα | Lipid | 4% | No |
Table 2: Hypothetical IC₅₀ Values for Confirmed Hits
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Aurora A | 85 |
| Aurora B | 45 |
| JAK2 | 210 |
Part 2: Cellular Assays for Target Validation
Causality: While biochemical assays are essential for determining direct enzyme inhibition, they do not predict a compound's behavior in a living system.[12] Cell-based assays are critical for assessing cell permeability, stability in the cellular milieu, and actual engagement with the target kinase in its physiological context.[13][14]
Principle of the Cellular Target Engagement Assay
To confirm that 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine engages its intended kinase target within intact cells, a method like the NanoBRET™ Target Engagement Assay can be used. This assay measures compound binding at the target protein in living cells.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein (the "donor") and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the "acceptor"). When the test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This change in signal is proportional to the degree of target engagement.[13]
Protocol 2.1: Cellular Target Engagement IC₅₀
Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) that has been transiently or stably transfected to express the NanoLuc®-Kinase fusion protein of interest (e.g., NanoLuc®-Aurora A).
-
Plate the cells in a 96-well, white-bottom cell culture plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a defined period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
-
Tracer Addition and Signal Detection:
-
Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.
-
Incubate according to the manufacturer's protocol.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-capable plate reader.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.
-
Part 3: Kinase Selectivity Profiling
Causality: Understanding a compound's selectivity is paramount. A highly selective inhibitor is more likely to have a clean safety profile, whereas a non-selective or "multi-targeted" inhibitor might have broader efficacy or unexpected off-target toxicities.[10][15] Kinase selectivity profiling involves screening the compound against a large, representative panel of the human kinome.[16]
Conclusion
The protocols and workflow detailed in this application note provide a robust framework for the initial characterization of novel pyrazole-based compounds, such as 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, as potential kinase inhibitors. By methodically progressing from broad biochemical screens to potency determination, cellular target engagement, and comprehensive selectivity profiling, researchers can efficiently identify and validate promising hits. This structured approach ensures that resources are focused on compounds with the highest potential for further development into selective and effective therapeutic agents.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Cell-based Kinase Assays. Profacgen. [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]
-
Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. PubMed. [Link]
-
Complete kinase assay list. Reaction Biology. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
N-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido(4,5-b)indol-4-amine. PubChem. [Link]
-
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
3,5-dimethyl-1H-pyrazol-4-amine. Stenutz. [Link]
-
3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. PubChem. [Link]
Sources
- 1. revvity.com [revvity.com]
- 2. Kinase Activity Assays [worldwide.promega.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
Selective N-Propylation of 3,5-Dimethyl-1H-pyrazol-4-amine via Reductive Amination
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Mechanistic Rationale & Strategy
The 3,5-dimethyl-1H-pyrazole core is a privileged heterocyclic scaffold frequently utilized in drug discovery as a bioisostere for purines and a key pharmacophore in kinase inhibitors. Functionalization of the C4-amino group is a critical step in building extended molecular architectures. However, the 4-amino group of the 3,5-dimethyl-1H-pyrazole core is a primary site for nucleophilic reactions, and direct nucleophilic substitution on the pyrazole ring itself is challenging[1].
Direct N-alkylation using alkyl halides (e.g., 1-bromopropane) is notoriously problematic. The electron-rich nature of the pyrazole ring and the presence of multiple competitive nucleophilic sites (N1, N2, and N4) inevitably lead to complex mixtures of pyrazole-N-alkylated and over-alkylated (tertiary amine) byproducts.
To achieve strict mono-N-propylation at the C4 position, reductive amination using propionaldehyde (propanal) and Sodium Triacetoxyborohydride (STAB) is the premier methodology. Sodium triacetoxyborohydride is presented as a general reducing agent for the reductive amination of aldehydes and ketones[2]. The causality behind this choice relies on three kinetic and steric principles:
-
Mild Hydride Delivery: STAB reduces the transient imine (Schiff base) intermediate much faster than it reduces the parent aldehyde, preventing the premature consumption of propionaldehyde into propanol[3].
-
Steric Shielding: The 3,5-dimethyl groups on the pyrazole ring provide significant steric hindrance. Once the secondary N-propyl amine is formed, this steric bulk severely restricts the trajectory of a second propionaldehyde molecule, effectively halting the reaction at the mono-alkylated stage.
-
Chemoselectivity: 1,2-Dichloroethane (DCE) is the preferred reaction solvent, but reactions can also be carried out in tetrahydrofuran[3]. The use of DCE combined with acetic acid selectively catalyzes imine formation at the more nucleophilic exocyclic C4-amine over the pyrazole ring nitrogens.
Experimental Design & Reaction Optimization
To validate the superiority of the STAB/DCE system, various reductive amination conditions were evaluated. The quantitative data below demonstrates why the specific reagents in the protocol were selected to maximize mono-alkylation while suppressing over-alkylation.
Table 1: Solvent and Reagent Optimization for N-Propylation
| Entry | Reducing Agent (eq) | Solvent | Additive | Mono-alkylation (%) | Over-alkylation (%) |
| 1 | NaBH(OAc)₃ (1.5) | DCE | AcOH (1.0 eq) | 92 | <2 |
| 2 | NaBH(OAc)₃ (1.5) | THF | AcOH (1.0 eq) | 81 | <5 |
| 3 | NaBH₃CN (1.5) | MeOH | AcOH (1.0 eq) | 70 | 12 |
| 4 | NaBH₄ (1.5) | EtOH | None | 45 | 25 |
Note: Entry 1 represents the optimized conditions utilized in the step-by-step protocol below.
Step-by-Step Protocol
Scale: 10.0 mmol
Workflow for the selective N-propylation of 3,5-dimethyl-1H-pyrazol-4-amine.
Reagent Preparation & Free Base Liberation
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride (1.84 g, 10.0 mmol)[1] and anhydrous 1,2-dichloroethane (DCE) (30 mL)[3].
-
Expert Insight: Because the starting material is an electron-rich amine, it is frequently sourced as a stable dihydrochloride salt to prevent oxidative degradation[1]. Add N,N-Diisopropylethylamine (DIPEA) (3.83 mL, 22.0 mmol) dropwise at room temperature. Stir for 10 minutes to fully liberate the free amine.
Imine Condensation (Self-Validating Step) 3. Add propionaldehyde (0.79 mL, 11.0 mmol) to the solution, followed immediately by glacial acetic acid (0.57 mL, 10.0 mmol). The acetic acid acts as a crucial catalyst for the condensation[3]. 4. Stir the mixture at room temperature (20–25 °C) for 30 minutes. 5. Validation Check (IPC): Pull a 10 µL aliquot, quench in 1 mL of MeOH, and analyze via LCMS. Proceed to the next step only when the starting mass (m/z 112 [M+H]⁺) has completely converted to the imine intermediate.
Reduction & Quench 6. Once imine formation is confirmed, add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in three equal portions over 10 minutes[2]. This controls the mild exothermicity of the hydride transfer. 7. Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12 hours. 8. Quench the reaction by carefully adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until CO₂ gas evolution completely ceases.
Extraction & Purification 9. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). 10. Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 50% to 100% Ethyl Acetate in Hexanes) to afford pure N-propyl-3,5-dimethyl-1H-pyrazol-4-amine as a pale oil/solid.
Analytical Characterization & Troubleshooting
-
Troubleshooting Poor Conversion: If significant starting material remains, the propionaldehyde may have polymerized or oxidized to propionic acid during storage. Always use freshly distilled or newly opened propionaldehyde.
-
Troubleshooting Pyrazole Alkylation: N1/N2 alkylation is exceedingly rare under these reductive amination conditions. If observed, it indicates the pH was too low, protonating the C4-amine and forcing the aldehyde to react with the pyrazole ring. Ensure precise stoichiometry of the acetic acid (1.0 eq) and DIPEA (2.2 eq).
-
¹H NMR Signatures (CDCl₃, 400 MHz): Successful N-propylation is confirmed by the disappearance of the primary amine broad singlet (~3.5 ppm, 2H) and the appearance of a secondary amine proton (broad singlet, ~2.8 ppm, 1H). The newly installed propyl chain will present distinct aliphatic signals: a triplet at ~0.95 ppm (3H, -CH₃), a multiplet/sextet at ~1.55 ppm (2H, -CH₂-), and a triplet at ~2.85 ppm (2H, N-CH₂-).
References[1] BenchChem Technical Support. "3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride | CAS 1056451-38-7". BenchChem Application Notes. Accessed March 2026.[2] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Organic-Chemistry.org. Accessed March 2026.
Sources
- 1. 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride|CAS 1056451-38-7 [benchchem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: High-Throughput Screening (HTS) Strategies for Pyrazole Derivatives
Abstract
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor).[1][2] However, their physicochemical properties—specifically propensity for aggregation and aqueous insolubility—pose unique challenges in High-Throughput Screening (HTS). This guide details a robust, self-validating HTS workflow for pyrazole libraries, focusing on TR-FRET kinase assays and phenotypic cell viability screens. It addresses critical failure modes such as false positives (PAINS) and signal quenching, providing actionable protocols for drug discovery professionals.[3]
Strategic HTS Workflow
To maximize the "hit-to-lead" success rate, a linear screen is insufficient. We employ an orthogonal approach that integrates biochemical precision with cellular relevance.
Workflow Logic
-
Library Prep: Acoustic dispensing minimizes tip-based contamination and compound loss.
-
Primary Screen (Biochemical): TR-FRET is selected over standard fluorescence intensity to eliminate interference from autofluorescent pyrazole intermediates.
-
Counter Screen: Removes false positives (aggregators/PAINS).
-
Secondary Screen (Cellular): Validates membrane permeability and target engagement in a physiological context.
Figure 1: Integrated HTS workflow for pyrazole discovery, prioritizing early solubility QC and orthogonal validation.
Module A: Compound Management & Solubility
The Challenge: Pyrazoles often exhibit high crystallinity and moderate lipophilicity. In aqueous HTS buffers, they may precipitate or form colloidal aggregates, leading to promiscuous inhibition (false positives).
Protocol: Acoustic Droplet Ejection (ADE)
Rationale: Traditional tip-based transfer can cause compound leaching or precipitation on plastic tips. ADE (e.g., Labcyte Echo) uses sound energy to transfer nanoliter volumes directly from source to assay plate, maintaining solubility.
-
Source Plate: 384-well LDV (Low Dead Volume) plate containing 10 mM pyrazole stocks in 100% DMSO.
-
Centrifugation: Spin source plates at 1000 x g for 1 min to remove bubbles (bubbles absorb sound energy).
-
Transfer: Dispense 20 nL - 50 nL of compound into the destination assay plate (dry).
-
Backfill: Immediately add assay buffer to prevent DMSO evaporation and compound crystallization.
-
Critical Step: Limit final DMSO concentration to <1% (v/v) to prevent enzyme denaturation, though pyrazoles tolerate DMSO well.
-
Module B: Biochemical Assay (TR-FRET Kinase Screen)
Target Class: Kinases (e.g., JAK, Aurora, CDK). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4][5]
Why TR-FRET for Pyrazoles?
Standard fluorescence intensity assays are prone to interference because many pyrazole synthesis intermediates are autofluorescent in the blue/green range. TR-FRET uses a time delay (microseconds) between excitation and measurement. Short-lived background autofluorescence decays before the measurement window opens, leaving only the specific signal.
Mechanism Diagram
Figure 2: TR-FRET mechanism. The Europium donor excites the APC acceptor only when brought into proximity by the phosphorylated kinase product.
Detailed Protocol: LanthaScreen™ Style Assay
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Europium-labeled anti-phospho antibody.
-
Alexa Fluor® 647-labeled tracer/substrate.[5]
Step-by-Step:
-
Enzyme Prep: Dilute kinase to 2X working concentration (determined by titration, typically 0.5–5 nM) in Kinase Buffer A.
-
Substrate/ATP Prep: Dilute substrate and ATP to 2X concentration. ATP concentration should be at
(apparent Michaelis constant) to bias the screen for ATP-competitive inhibitors (common for pyrazoles). -
Reaction Assembly (384-well low volume):
-
Add 2.5 µL 2X Kinase.
-
Add 50 nL Compound (via Echo). Incubate 10 min (pre-incubation allows slow binders to engage).
-
Add 2.5 µL 2X Substrate/ATP mix.
-
-
Incubation: 60 min at Room Temperature (RT), protected from light.
-
Detection: Add 5 µL Detection Mix (Eu-Antibody + EDTA). EDTA stops the kinase reaction.
-
Read: Incubate 30 min. Read on EnVision or PHERAstar (Ex: 340nm, Em: 615nm/665nm).
Data Output: Calculate Ratio = (Signal 665nm / Signal 615nm) × 10,000.
Module C: Cell-Based Assay (CellTiter-Glo®)
Objective: Confirm that pyrazole hits can penetrate the cell membrane and are not overtly cytotoxic at effective concentrations.
Protocol
-
Cell Plating: Seed cells (e.g., HEK293 or cancer lines) at 2,000–5,000 cells/well in 384-well white opaque plates. Volume: 20 µL.
-
Compound Addition: Add 100 nL compound (via Echo). Incubate 24–48 hours at 37°C/5% CO2.
-
Reagent Prep: Thaw CellTiter-Glo (CTG) buffer and substrate. Equilibrate to RT.
-
Lysis & Signal: Add 20 µL CTG reagent. Shake plate for 2 min (orbital shaker) to lyse cells.
-
Stabilization: Incubate 10 min at RT to stabilize luminescent signal.
-
Read: Measure Total Luminescence (Integration time: 0.5–1.0 sec).
Data Analysis & Validation Standards
Z-Factor (Z') Calculation
The Z-factor is the industry standard for assay robustness. A value of 0.5 < Z' < 1.0 is required for a valid HTS.[6]
[7]- : Standard deviation of positive (max inhibition) and negative (DMSO) controls.
- : Mean of positive and negative controls.[7][8]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Z' (< 0.4) | Pipetting error or drift. | Recalibrate dispenser; switch to acoustic dispensing. |
| High Background | Autofluorescence or sticking. | Use TR-FRET; add 0.01% Brij-35 or Tween-20 to buffer. |
| False Positives | Aggregation (Colloids).[3] | Add 0.01% Triton X-100; run counter-screen with unrelated enzyme. |
| Precipitation | Poor pyrazole solubility.[9] | Lower library concentration to 10 µM; check DMSO tolerance. |
PAINS Filtering (The "False Positive" Trap)
Pyrazoles are generally stable, but specific substructures (e.g., pyrazolone tautomers) can act as Pan-Assay Interference Compounds (PAINS).
-
Mechanism: Non-specific protein reactivity or redox cycling.
-
Validation: If a hit shows IC50 < 1 µM, check for time-dependent inhibition (indicates covalent bonding) and sensitivity to detergent (indicates aggregation).
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[10] Journal of Biomolecular Screening.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay. Application Note.
-
Kumar, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.[11] Current Topics in Medicinal Chemistry.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. assay.dev [assay.dev]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. benthamdirect.com [benthamdirect.com]
Application Note: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine as a High-Value Scaffold in Kinase & Epigenetic Inhibitor Design
Topic: Strategic Utilization of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of modern drug discovery, 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine (CAS: 1269105-97-6 for HCl salt) has emerged as a critical building block, particularly in the synthesis of Type I and Type II kinase inhibitors. Unlike the ubiquitous unsubstituted pyrazoles, the N-propyl variant offers a unique balance of lipophilicity (LogP ~0.97) and steric bulk, allowing for precise occupancy of hydrophobic sub-pockets (e.g., the solvent-exposed regions of JAK2 or BRD4).
This guide details the physicochemical profile, synthetic utility, and validated protocols for deploying this amine in high-throughput medicinal chemistry campaigns.
Physicochemical Profile & Building Block Specifications
Understanding the intrinsic properties of this scaffold is prerequisite to its successful application in lead optimization.
| Property | Value / Description | Impact on Drug Design |
| Chemical Name | 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine | Core Scaffold |
| CAS Number | 1269105-97-6 (HCl salt) | Procurement Identifier |
| Molecular Weight | 153.23 g/mol (Free Base); ~189.69 g/mol (HCl) | Fragment-based screening compatible (Rule of 3) |
| cLogP | ~0.97 | Ideal for improving permeability without lipophilicity bloat |
| Nucleophilicity | Moderate (More nucleophilic than aniline, less than alkyl amine) | Tunable reactivity for SNAr and Buchwald couplings |
| H-Bond Donors | 2 (NH₂) | Key interaction point for hinge binding or carbonyl recognition |
| Steric Profile | 3,5-dimethyl "twist" | Induces atropisomerism when coupled to bulky ortho-substituted rings |
Strategic Applications in Drug Discovery
A. Kinase Inhibition (The JAK2 Case Study)
The primary utility of this amine is as a nucleophilic partner to couple with heteroaryl halides (e.g., chloropyrimidines or chloropyridines). In the context of Janus Kinase (JAK) inhibitors, the pyrazole-4-amine moiety often mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
-
Mechanism: The exocyclic amine acts as the H-bond donor to the hinge backbone carbonyls.
-
Role of Propyl Group: The N-propyl chain extends into the solvent-exposed front or a hydrophobic ribose pocket, improving potency over the methyl analog by displacing water molecules.
B. Epigenetic Modulators (BET/BRD4)
In Bromodomain (BET) inhibitors, this scaffold serves as a "tail" element connected to a warhead (e.g., triazolodiazepine or isoxazole) via an amide linker. The 3,5-dimethyl pattern restricts rotation, locking the molecule into a bioactive conformation that favors binding to the acetyl-lysine recognition pocket.
Visualizing the Synthetic Workflow
The following diagram illustrates the two primary pathways for utilizing this building block: Path A (SNAr/Buchwald for Kinases) and Path B (Amide Coupling for Epigenetics).
Caption: Divergent synthetic utility of the pyrazole-amine scaffold in constructing kinase (Path A) and epigenetic (Path B) inhibitors.
Detailed Experimental Protocols
Protocol A: Buchwald-Hartwig Cross-Coupling (Kinase Inhibitor Synthesis)
Context: Coupling 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine with a chloro-pyrimidine core (e.g., for JAK2 inhibition).
Reagents:
-
Amine: 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine HCl (1.0 equiv)
-
Halide: 4-chloro-2-aminopyrimidine derivative (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%) OR Pd₂(dba)₃ + BrettPhos.
-
Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (2.5 equiv).
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial or pressure tube with the heteroaryl chloride (1.0 mmol), pyrazole amine HCl salt (1.0 mmol, 190 mg), and Cs₂CO₃ (3.0 mmol, 978 mg).
-
Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add Pd(OAc)₂ (11 mg) and Xantphos (29 mg) rapidly under positive inert gas pressure.
-
Solvation: Add anhydrous 1,4-dioxane (5 mL) via syringe. Sparge with Argon for another 2 minutes.
-
Reaction: Seal and heat to 100°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. The pyrazole amine is electron-rich; if conversion is low, switch to the more active BrettPhos Pd G3 precatalyst.
-
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (DCM:MeOH gradient). The product typically elutes at 5–10% MeOH due to the polarity of the aminopyrimidine.
Protocol B: Standard Amide Coupling (Fragment Decoration)
Context: Attaching the amine to a carboxylic acid core.
Reagents:
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (Diisopropylethylamine, 3.0 equiv).
-
Solvent: DMF or DMA (anhydrous).
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir for 5 minutes at RT to form the active ester.
-
Note: The solution should turn slightly yellow.
-
-
Addition: Add 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine HCl (1.0 mmol) followed by the remaining DIPEA (1.5 mmol).
-
Reaction: Stir at RT for 2–4 hours.
-
Self-Validation: Check TLC. If the amine spot (ninhydrin active) persists, heat to 50°C. The steric hindrance of the 3,5-dimethyl groups can sometimes slow down the attack on bulky acids.
-
-
Quench: Dilute with water/brine (10 mL) and extract with EtOAc.
-
Purification: Reverse-phase Prep-HPLC is recommended if the product is polar.
Synthesis of the Building Block (If Commercial Stock Unavailable)
While commercially available, in-house synthesis allows for rapid analog generation (e.g., changing propyl to cyclopropyl-methyl).
Retrosynthetic Logic:
-
Cyclization: Acetylacetone + n-Propylhydrazine → 3,5-Dimethyl-1-propyl-1H-pyrazole.
-
Nitration: Nitration with HNO₃/H₂SO₄ at position 4.[1]
-
Reduction: Pd/C hydrogenation or Fe/NH₄Cl reduction to the amine.
Critical Process Note: When using n-propylhydrazine with symmetrical diketones (acetylacetone), regioselectivity is not an issue. However, if using unsymmetrical diketones, the reaction will yield a mixture of regioisomers (1,3-dimethyl vs 1,5-dimethyl) which are difficult to separate. Always use symmetrical acetylacetone to ensure the 3,5-dimethyl pattern is pure.
Storage and Stability
-
HCl Salt: Highly hygroscopic. Store in a desiccator at -20°C .
-
Free Base: Prone to oxidation (browning) upon air exposure. Store under Argon.
-
Solution Stability: Stable in DMSO for screening libraries for >3 months at -20°C.
References
-
Hit2Lead . 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride | CAS# 1269105-97-6.[2] Retrieved from
-
World Intellectual Property Organization . WO2024137548A2 - Inhibitors of JAK2. (2024). Retrieved from
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 7037010, 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. (Analogous Chemistry). Retrieved from
-
Cayman Chemical . BRD4 Inhibitor Compound 8 (Analogous Scaffold Application). Retrieved from
Sources
Cell-based assays for evaluating 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine cytotoxicity
Executive Summary & Molecule Profile
3,5-dimethyl-1-propyl-1H-pyrazol-4-amine (and its hydrochloride salts) represents a "privileged scaffold" in medicinal chemistry, frequently serving as a precursor for Janus Kinase (JAK) inhibitors, Aurora kinase inhibitors, and other fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).
While often used as a building block, the intrinsic cytotoxicity of this core scaffold must be evaluated early in drug discovery to distinguish between off-target scaffold toxicity and the desired pharmacological effect of the final drug candidate.
Physicochemical Profile[1][2][3][4][5]
-
Molecular Weight: ~153.22 g/mol (Free base)
-
Solubility: Low in neutral aqueous media; Soluble in DMSO and Ethanol.
-
Chemical Reactivity: The primary amine at position 4 is nucleophilic and prone to oxidation.
-
Critical Assay Consideration: Primary amines can act as reducing agents. Avoid tetrazolium-based assays (MTT/MTS) as primary readouts to prevent non-enzymatic reduction artifacts (false indications of viability).
Experimental Design Strategy
To ensure data integrity (E-E-A-T), we utilize a Multiplexed Orthogonal Approach . Relying on a single endpoint (e.g., metabolic activity) is insufficient for aminopyrazoles due to potential chemical interference.
The "Dual-Pillar" Workflow
-
Pillar A (Metabolic Viability): ATP Quantification (Luminescence).
-
Why: ATP degrades rapidly upon cell death. It is the most sensitive indicator of metabolically active cells and is less susceptible to amine interference than colorimetric redox dyes.
-
-
Pillar B (Membrane Integrity): Lactate Dehydrogenase (LDH) Release (Fluorescence/Colorimetric).
-
Why: Confirms if the loss of viability is due to cell rupture (necrosis/late apoptosis) or cytostasis (growth arrest without rupture).
-
Figure 1: Experimental workflow emphasizing the critical "Cell-Free Interference Test" required for aminopyrazole derivatives.
Detailed Protocols
Reagent Preparation & Handling[6]
-
Stock Solution: Dissolve 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine in 100% DMSO to a concentration of 100 mM .
-
Note: Sonicate if necessary. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent amine oxidation.
-
-
Working Solution: Dilute the stock in culture medium (e.g., DMEM + 10% FBS) immediately prior to use.
-
Limit: Final DMSO concentration on cells must be < 0.5% (v/v) to avoid solvent toxicity.
-
Protocol A: ATP-Based Luminescence Viability (Recommended)
Standard: Promega CellTiter-Glo® or equivalent.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., 3,000–5,000 cells/well) in white-walled, clear-bottom 96-well plates.
-
Control: Include "No Cell" control wells (media only) to measure background.
-
-
Equilibration: Incubate cells for 24 hours at 37°C/5% CO₂ to allow attachment.
-
Treatment:
-
Remove culture media (optional, or add 2x concentrated compound).
-
Add 100 µL of media containing serial dilutions of the pyrazole amine (e.g., 0.1 µM to 100 µM).
-
Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., 10 µM Staurosporine).
-
-
Incubation: Incubate for 48 or 72 hours.
-
Reagent Addition: Equilibrate the ATP detection reagent to room temperature. Add 100 µL of reagent directly to each well (1:1 ratio with media).
-
Lysis: Orbitally shake the plate for 2 minutes (200 rpm) to induce cell lysis.
-
Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence (integration time: 0.5–1.0 second) on a multi-mode plate reader.
Protocol B: LDH Membrane Integrity Assay
Standard: CytoTox-ONE™ or Pierce LDH Assay.
Step-by-Step Methodology:
-
Setup: Perform this before the ATP assay using the same plate (multiplexing).
-
Harvest: Carefully remove 50 µL of supernatant from each treated well and transfer to a fresh clear 96-well plate.
-
Critical: Do not disturb the cell monolayer.
-
-
Maximum Release Control: For a set of untreated control wells, add Lysis Buffer (Triton X-100) 45 minutes prior to harvest to simulate 100% death.
-
Reaction: Add 50 µL of LDH Reaction Mix to the supernatant plate.
-
Incubation: Incubate for 10–30 minutes at Room Temperature (protected from light).
-
Stop: Add 50 µL of Stop Solution.
-
Measurement: Measure Fluorescence (Ex/Em 560/590 nm) or Absorbance (490 nm) depending on the kit.
Data Analysis & Interpretation
Quantitative Summary
Normalize raw data to the Vehicle Control (0% toxicity) and the Positive Control/Lysis Control (100% toxicity).
| Metric | Formula | Interpretation |
| % Viability (ATP) | < 50% indicates cytotoxicity or cytostasis. | |
| % Cytotoxicity (LDH) | High % indicates membrane rupture (necrosis). | |
| Z-Factor | $1 - (3(\sigma_p + \sigma_n) / | \mu_p - \mu_n |
Mechanism of Action Decision Tree
Use the combined data to categorize the pyrazole's effect.
Figure 2: Logic gate for interpreting orthogonal ATP and LDH data.
Troubleshooting & Expert Tips
-
The "Amine Interference" Check:
-
Issue: Aminopyrazoles may inhibit Luciferase enzymes or reduce Resazurin directly.
-
Validation: Mix the compound (at highest concentration, e.g., 100 µM) with the ATP reagent without cells. If the signal differs significantly from media+reagent alone, the compound interferes with the assay chemistry.
-
-
Edge Effects:
-
In 96-well plates, evaporation in outer wells can concentrate the drug. Fill perimeter wells with sterile PBS and use only the inner 60 wells for data.
-
-
pH Drift:
-
Ensure the addition of the amine does not shift the culture media pH. The pyrazole nitrogen is basic; however, at micromolar concentrations in buffered media (HEPES/Bicarbonate), this is rarely an issue.
-
References
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)
-
[Link]
-
- Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
- Thermo Fisher Scientific. (2023). LDH Cytotoxicity Assay Kit Protocol.
-
National Center for Biotechnology Information. (2023).
-
[Link]
-
-
Neun, B. W., & Dobrovolskaia, M. A. (2019). Interference of Small Molecules with MTT and MTS Assays. Methods in Molecular Biology.
-
[Link]
-
Application Note: A Multi-Faceted Approach to the Purity Assessment of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
Abstract
This comprehensive guide details a suite of robust analytical techniques for the stringent purity assessment of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, a key heterocyclic amine intermediate in pharmaceutical development. Recognizing the critical impact of purity on drug safety, efficacy, and stability, this document provides not just protocols, but the underlying scientific rationale for method selection and parameter optimization. We will explore orthogonal chromatographic and spectroscopic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complemented by Elemental Analysis. This multi-modal strategy ensures a comprehensive impurity profile, aligning with the stringent requirements of international regulatory bodies.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals to establish a self-validating system for the quality control of this specific pyrazole derivative.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
The molecule 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] As a precursor or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), its purity is paramount. Impurities, which can originate from starting materials, by-products of the synthesis, or degradation, can have unintended and potentially harmful pharmacological effects.[2] Therefore, a rigorous and well-documented analytical strategy for purity determination is not merely a quality control measure but a foundational component of drug safety and regulatory compliance, as outlined in the International Council for Harmonisation (ICH) guidelines Q3A for new drug substances.[1][2][4]
This application note advocates for an orthogonal testing strategy, where multiple analytical techniques based on different chemical and physical principles are employed. This approach provides a more complete and reliable assessment of a compound's purity than any single method alone.
Chromatographic Purity: Resolving and Quantifying Impurities
Chromatographic techniques are central to purity assessment, offering high-resolution separation of the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the primary method for the purity analysis of moderately polar organic molecules like our target compound. The C18 stationary phase provides a non-polar environment, and a polar mobile phase elutes the compounds. By creating a gradient of increasing organic solvent, we can effectively separate compounds with a range of polarities. The choice of a formic acid modifier in the mobile phase is to improve peak shape and ionization efficiency if coupled with a mass spectrometer. A UV detector is suitable as the pyrazole ring is a chromophore.[5][6]
Experimental Protocol: RP-HPLC for Purity Assessment of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
According to ICH guidelines, impurities above the reporting threshold (typically 0.05%) should be reported.[2] Impurities exceeding the identification threshold (e.g., 0.10%) may require structural elucidation.[2]
-
Workflow for HPLC Method Development and Purity Assessment
Caption: A streamlined workflow for HPLC-based purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Approach for Volatile Impurities
Expertise & Experience: GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile or thermally stable impurities that may not be well-resolved by LC. The compound 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, with a predicted boiling point, should be amenable to GC analysis. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[7][8]
Experimental Protocol: GC-MS for Impurity Identification
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or dichloromethane.
-
Ensure the sample is completely dissolved.
-
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
-
Data Analysis:
-
Analyze the mass spectrum of each separated peak.
-
Compare the fragmentation patterns with spectral libraries (e.g., NIST) to tentatively identify impurities.
-
The molecular ion peak will confirm the molecular weight of the impurity.
-
Spectroscopic Confirmation and Structural Integrity
Spectroscopic methods provide crucial information about the molecular structure of the compound and can be used to identify and quantify impurities with different structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
Expertise & Experience: NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information. ¹H NMR is particularly useful for purity assessment as the integral of each signal is directly proportional to the number of protons it represents.[9] By comparing the integrals of signals from the main compound to those of impurities, a quantitative assessment of purity can be made.[10] The presence of unexpected signals can indicate the presence of impurities. For this compound, we expect to see signals corresponding to the two methyl groups, the propyl group, and the amine protons.
Experimental Protocol: ¹H NMR for Purity Determination
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Acquisition Parameters:
| Parameter | Setting |
| Nucleus | ¹H |
| Solvent | CDCl₃ or DMSO-d₆ |
| Temperature | 25 °C |
| Pulse Program | Standard single pulse (zg30) |
| Number of Scans | 16-64 (for good signal-to-noise) |
| Relaxation Delay (d1) | 5 seconds (to ensure full relaxation for quantitative analysis) |
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum using the residual solvent peak.
-
Integrate all signals.
-
Identify the signals corresponding to 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine.
-
Any other signals are indicative of impurities. The relative integration of these signals compared to the main compound's signals can be used to estimate the level of impurity.
-
Logical Flow for Orthogonal Purity Assessment
Caption: An integrated approach to comprehensive purity assessment.
Elemental Analysis: Confirming the Empirical Formula
Trustworthiness: Elemental analysis is a fundamental technique that provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[11][12] By comparing the experimentally determined percentages to the theoretical values calculated from the empirical formula (C₈H₁₅N₃ for the target compound), we can gain a high degree of confidence in the sample's purity and identity. A significant deviation (typically >0.4%) suggests the presence of impurities or that the compound is not what it is believed to be.[13][14]
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the dried and homogenized sample into a tin capsule.
-
-
Instrumentation: A CHN elemental analyzer.
-
Analysis:
-
The sample is combusted at a high temperature in an oxygen-rich environment.[11]
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector (e.g., thermal conductivity detector).
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
Compare the experimental results with the theoretical values for C₈H₁₅N₃ (MW: 153.24 g/mol ):
-
%C = (8 * 12.01) / 153.24 * 100 = 62.70%
-
%H = (15 * 1.01) / 153.24 * 100 = 9.86%
-
%N = (3 * 14.01) / 153.24 * 100 = 27.43%
-
-
The found values should be within ±0.4% of the calculated values to confirm purity.[13][14]
-
Conclusion: A Self-Validating System for Quality Assurance
The purity assessment of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine requires a multi-pronged analytical approach. By combining the high-resolution separation of HPLC, the impurity identification power of GC-MS, the detailed structural information from NMR, and the fundamental confirmation of elemental composition from CHN analysis, a comprehensive and reliable purity profile can be established. This orthogonal testing strategy creates a self-validating system, ensuring the quality and consistency of this critical pharmaceutical intermediate and supporting the development of safe and effective medicines.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
-
Proclinical. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
SIELC Technologies. (2025, October 8). HPLC Separation of Pyrazinecarboxamide and Related Compounds. [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
IKEV. (n.d.). ICH Q6A Guideline. [Link]
-
Committee for Proprietary Medicinal Products. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
International Journal of ChemTech Applications. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. [Link]
-
Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Institute of Standards and Technology. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. tasianinch.com [tasianinch.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijcpa.in [ijcpa.in]
- 7. researchgate.net [researchgate.net]
- 8. jeol.com [jeol.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 11. azom.com [azom.com]
- 12. Elemental analysis - Wikipedia [en.wikipedia.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization Strategies for 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine in SAR Library Generation
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently deployed in the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents[1]. Specifically, 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine serves as a highly versatile building block for Structure-Activity Relationship (SAR) studies. This application note details the mechanistic rationale, self-validating protocols, and analytical workflows required to successfully derivatize the 4-amino position of this scaffold, overcoming inherent steric challenges to generate high-purity libraries for biological screening.
Mechanistic Rationale & Structural Causality
As a Senior Application Scientist, it is critical to understand that successful derivatization is not merely about mixing reagents; it requires a deep understanding of the substrate's stereoelectronic profile.
The structure of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine presents unique reactivity dynamics:
-
Steric Shielding: The 4-amino group is flanked by methyl groups at the C3 and C5 positions. This creates severe steric hindrance, restricting the trajectory of incoming electrophiles[2]. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt) often yield poor conversions. Highly active coupling agents (like HATU) or elevated temperatures are required to overcome this activation energy barrier[3].
-
Lipophilicity & Solubility: The 1-propyl chain significantly increases the lipophilicity of the pyrazole core compared to its 1-methyl or unsubstituted counterparts. This aids in cellular membrane penetration during in vitro assays but necessitates careful solvent selection during liquid-liquid extraction to prevent emulsion formation[4].
-
Electronic Activation: The electron-rich nature of the pyrazole ring increases the basicity and nucleophilicity of the 4-amino group. However, this also makes the scaffold susceptible to oxidative degradation if exposed to strong oxidizing conditions during workup[5].
Biological Target Context
Aminopyrazoles are classic ATP-competitive inhibitors. The pyrazole nitrogens act as critical hydrogen bond donors/acceptors within the kinase hinge region, while the derivatized 4-amino substituent is directed toward the solvent-exposed channel or the selectivity pocket, making it the ideal vector for SAR exploration[1].
Mechanism of action for 4-aminopyrazole derivatives in kinase inhibition pathways.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems, ensuring that unreacted starting materials are chemically sequestered during workup, thereby minimizing the need for exhaustive chromatographic purification.
Protocol A: Amidation via HATU (Overcoming Steric Hindrance)
Rationale: Due to the 3,5-dimethyl steric bulk, HATU is utilized to form a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the amidation to completion.
-
Activation: In a dried vial, dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete active ester formation.
-
Coupling: Add 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine (1.0 eq). Heat the reaction to 40 °C. Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric clash between the active ester and the flanked amino group.
-
Validation (LC-MS): After 12 hours, monitor the disappearance of the starting material mass (
). -
Self-Purifying Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF) and saturated NaHCO₃ (to remove unreacted carboxylic acid).
Protocol B: Sulfonylation via Nucleophilic Catalysis
Rationale: Sulfonyl chlorides are less reactive toward hindered amines. Pyridine is used as both solvent and nucleophilic catalyst to form a highly reactive N-sulfonylpyridinium intermediate.
-
Reaction: Dissolve the aminopyrazole (1.0 eq) in anhydrous pyridine (0.3 M). Cool to 0 °C.
-
Addition: Add the sulfonyl chloride (1.5 eq) dropwise. Warm to room temperature and stir for 18 hours.
-
Self-Purifying Workup: Concentrate the mixture under reduced pressure to remove the bulk of the pyridine. Partition the residue between Dichloromethane (DCM) and 1N HCl. Causality: The 1N HCl wash protonates any unreacted starting aminopyrazole and residual pyridine, pulling them into the aqueous layer, while the neutral sulfonamide product remains in the organic phase.
Protocol C: Urea Synthesis via Isocyanates
Rationale: Isocyanates are highly electrophilic and react cleanly with the hindered amine without the need for coupling agents.
-
Reaction: Dissolve the aminopyrazole (1.0 eq) in anhydrous DCM (0.1 M). Add the target isocyanate (1.1 eq) and a catalytic amount of Triethylamine (TEA).
-
Stirring: Stir at room temperature for 6 hours.
-
Validation & Isolation: Urea derivatives of this scaffold typically exhibit high crystallinity and strong intermolecular hydrogen bonding, causing them to precipitate directly from the DCM solution.
-
Workup: Filter the resulting precipitate and wash with cold DCM to yield the analytically pure urea.
Quantitative Data Summary
The table below summarizes the expected performance metrics for the derivatization of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine across the three protocols.
| Derivatization Method | Reagents / Catalysts | Temp (°C) | Avg. Reaction Time | Avg. Isolated Yield | Typical Purity (LC-MS) | Primary Purification |
| Amidation | HATU, DIPEA, DMF | 40 °C | 12 - 16 h | 75 - 85% | > 95% | Liquid-Liquid Extraction |
| Sulfonylation | R-SO₂Cl, Pyridine | 0 °C to RT | 18 - 24 h | 65 - 80% | > 92% | Acidic Aqueous Wash |
| Urea Formation | R-NCO, TEA (cat.), DCM | RT | 4 - 6 h | 85 - 95% | > 98% | Direct Precipitation |
Synthetic Workflow Diagram
Parallel derivatization workflow for generating a 4-aminopyrazole SAR library.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review Source: National Institutes of Health (NIH) / PMC URL:[Link][1]
-
Process for the preparation of 4-aminopyrazole derivatives (WO2007034183A2) Source: Google Patents URL:[3]
-
Refine and Strengthen SAR-Based Read-Across by Considering Bioactivation and Modes of Action Source: Chemical Research in Toxicology (ACS Publications) URL:[Link][4]
-
Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent Source: Arabian Journal of Chemistry URL:[Link][5]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride|CAS 1056451-38-7 [benchchem.com]
- 3. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arabjchem.org [arabjchem.org]
Comprehensive In Vitro Metabolism Profiling of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine: Protocols and Mechanistic Insights
Introduction and Mechanistic Rationale
3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine (CAS 97893-09-9) is a highly versatile heteroaromatic building block frequently incorporated into the design of targeted therapeutics, most notably as a key pharmacophore in Janus kinase 2 (JAK2) inhibitors[1]. As a primary amine attached to a lipophilic N-alkylated pyrazole core, understanding its metabolic fate is critical for optimizing pharmacokinetic (PK) properties and mitigating the risk of reactive intermediate formation during early drug discovery.
When designing a metabolism study for this compound, one must account for both Phase I and Phase II biotransformations dictated by its distinct structural moieties:
-
The N-Propyl Group: Highly susceptible to cytochrome P450 (CYP)-mediated aliphatic oxidation (yielding hydroxylated metabolites) and oxidative N-dealkylation (yielding 3,5-dimethyl-1H-pyrazol-4-amine and propionaldehyde)[2].
-
The Pyrazole Core: While generally stable to oxidative ring cleavage compared to electron-rich pyrroles, the pyrazole ring can undergo oxidation, particularly mediated by CYP2E1[2][3].
-
The Primary Amine (C4 position): Primary heteroarylamines are classic substrates for N-acetyltransferases (NAT1/NAT2) in the cytosol, as well as N-oxidation by flavin-containing monooxygenases (FMOs) or CYPs to form potentially reactive hydroxylamines.
To capture this diverse metabolic profile in a manner compliant with the 2020 FDA Guidance on In Vitro Drug Interaction Studies[4], Human Liver Microsomes (HLM) are employed for Phase I oxidative profiling, while Human Hepatic Cytosol supplemented with Acetyl-CoA is utilized to evaluate Phase II N-acetylation.
Predicted Phase I and Phase II metabolic pathways of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine.
Experimental Workflows & Protocols
To ensure trustworthiness , the following protocols are designed as self-validating systems. They incorporate zero-cofactor negative controls (to rule out chemical instability) and well-characterized positive controls (to verify enzyme activity).
Protocol A: Phase I Metabolic Stability and MetID in Human Liver Microsomes
Rationale: HLM contains the full complement of membrane-bound CYP and FMO enzymes. The use of an exogenous NADPH regenerating system ensures sustained cofactor availability, preventing premature reaction termination that occurs when using direct NADPH addition.
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (Solution A: NADP+ and Glucose-6-phosphate; Solution B: G6PDH)
-
Positive Control: Verapamil (known high-clearance CYP substrate)
Step-by-Step Methodology:
-
Working Stock Preparation: Dilute the test compound to 100 µM in 50% acetonitrile/water. Causality: Keeping the final organic solvent concentration below 0.1% in the incubation prevents solvent-mediated inhibition of CYP enzymes.
-
Incubation Assembly: In a 96-well plate, combine 175 µL of buffer, 5 µL of HLM (final concentration 0.5 mg/mL), and 10 µL of the working stock (final compound concentration 1 µM). Set up parallel wells omitting the NADPH system as negative controls.
-
Thermal Equilibration: Incubate the plate at 37°C for 5 minutes with orbital shaking (300 rpm). Causality: Pre-warming ensures the reaction proceeds at a constant physiological temperature immediately upon initiation, ensuring accurate kinetic calculations.
-
Initiation: Add 10 µL of the pre-warmed NADPH regenerating system to initiate the reaction.
-
Time-Course Quenching: At exactly 0, 15, 30, 60, and 120 minutes, transfer 20 µL of the reaction mixture into a quenching plate containing 80 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide 50 ng/mL). Causality: The cold organic solvent serves a dual purpose: it instantly denatures the metabolizing enzymes to halt the reaction precisely at the target timepoint, and it precipitates the matrix proteins.
-
Clarification: Centrifuge the quenched plate at 4,000 × g for 15 minutes at 4°C. The resulting supernatant is transferred to a clean plate for LC-HRMS analysis. Causality: Removing precipitated proteins protects the analytical LC column from fouling and pressure spikes.
Protocol B: Phase II N-Acetylation Assay in Human Cytosol
Rationale: The primary amine at the C4 position is a prime target for N-acetylation. Because NAT enzymes are soluble cytosolic proteins, Human Hepatic Cytosol is used instead of microsomes, and Acetyl-CoA serves as the obligate cofactor.
Step-by-Step Methodology:
-
Incubation Assembly: Combine human liver cytosol (final 1.0 mg/mL) and test compound (1 µM) in 100 mM Tris-HCl buffer (pH 7.5). Causality: Tris buffer is preferred over phosphate buffer here to maintain optimal pH for NAT enzyme stability.
-
Validation Controls: Include Sulfamethazine (1 µM) as a positive control for NAT2 activity.
-
Initiation: Start the reaction by adding Acetyl-CoA (final concentration 1 mM).
-
Quenching & Processing: Sample at 0, 30, and 60 minutes, quenching with 3 volumes of ice-cold acetonitrile. Centrifuge and analyze the supernatant.
Standardized workflow for in vitro metabolic stability and metabolite identification.
Data Presentation & Interpretation
The quantitative assessment of metabolic stability is expressed via Intrinsic Clearance (
Table 1: Representative In Vitro Intrinsic Clearance Parameters
Data represents typical clearance profiles for low-molecular-weight heteroaromatic amines in standardized subcellular fractions.
| Subcellular Matrix | Cofactor Added | Primary Clearance Mechanism | ||
| Human Liver Microsomes | NADPH | 42.5 | 32.6 | Phase I (N-dealkylation, Aliphatic Oxidation) |
| Human Hepatic Cytosol | Acetyl-CoA | 85.0 | 8.1 | Phase II (N-acetylation of C4-amine) |
| Human S9 Fraction | NADPH + AcCoA | 31.2 | 44.4 | Combined Phase I & II |
Table 2: High-Resolution Mass Spectrometry (HRMS) Metabolite Profiling
Calculated exact masses for 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine (
| Metabolite ID | Biotransformation | Formula (Neutral) | Expected | Key MS/MS Diagnostic Fragments (m/z) |
| M0 (Parent) | None | 154.1341 | 112.087 (Loss of propyl group) | |
| M1 | N-Dealkylation | 112.0873 | 95.060 (Loss of | |
| M2 | Aliphatic Hydroxylation | 170.1290 | 152.118 (Loss of | |
| M3 | N-Acetylation | 196.1446 | 154.134 (Loss of acetyl group) |
Interpretation Insight: The presence of the m/z 112.087 fragment in M2 confirms that hydroxylation occurred on the propyl chain rather than the pyrazole core, as the loss of the intact oxidized propyl chain yields the unmodified pyrazole core fragment.
References
- Title: WO2024137548A2 - Inhibitors of JAK2 Source: Google Patents / World Intellectual Property Organization URL
-
Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Metabolism of five membered nitrogen containing heterocycles Source: Hypha Discovery URL: [Link]
-
Title: Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 Source: PubMed / National Institutes of Health (NIH) URL: [Link]
Sources
Troubleshooting & Optimization
Improving the yield of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine synthesis
An Expert Guide to Improving the Yield of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine Synthesis
Welcome to the technical support center for the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve yield and purity. As Senior Application Scientists, we have consolidated field-proven insights and established chemical principles to create this comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine?
A1: The most established and reliable route is a three-step synthesis. This process begins with the construction of the pyrazole core, followed by functionalization at the C4 position. The general workflow is:
-
Step 1: Pyrazole Ring Formation. A cyclocondensation reaction, often a variation of the Knorr pyrazole synthesis, between a 1,3-dicarbonyl compound (acetylacetone) and a substituted hydrazine (propylhydrazine).
-
Step 2: C4-Nitration. Electrophilic nitration at the C4 position of the pyrazole ring, which is the most electron-rich and susceptible to electrophilic attack in neutral or weakly acidic conditions.[1]
-
Step 3: Reduction of the Nitro Group. Reduction of the 4-nitro group to the target 4-amino group using standard reduction methodologies.[2][3]
Q2: Which step is most critical for overall yield?
A2: While every step is important, the nitration (Step 2) and reduction (Step 3) steps are often the most challenging and can significantly impact the final yield and purity. The nitration step requires careful control of temperature and reagents to avoid over-nitration or the formation of side products.[1][4] The reduction step must be efficient to ensure complete conversion without affecting other functional groups.[2]
Q3: How is regioselectivity controlled during the initial pyrazole synthesis?
A3: In the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazole, regioselectivity is not a concern. The starting 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), is symmetrical. Therefore, the initial nucleophilic attack by propylhydrazine can occur at either carbonyl group and will lead to the same 3,5-dimethyl-1-propyl-1H-pyrazole product after cyclization and dehydration.[5]
Visualized Synthetic Workflow
The overall process can be visualized as a three-stage workflow, starting from common laboratory reagents and culminating in the final amine product.
Caption: Three-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Yield of 3,5-dimethyl-1-propyl-1H-pyrazole (Step 1)
-
Symptoms: Thin-Layer Chromatography (TLC) analysis shows significant amounts of unreacted starting materials (acetylacetone or propylhydrazine) after the recommended reaction time. The isolated yield is well below expectations (typically >90%).[6][7]
-
Potential Cause A: Inefficient Catalysis. The acid catalyst (e.g., glacial acetic acid) is crucial for facilitating the condensation and subsequent cyclization. An insufficient amount or absence of catalyst can lead to a sluggish or stalled reaction.[6]
-
Solution A: Ensure the addition of a catalytic amount of a suitable acid. Glacial acetic acid is a common and effective choice.[6][7] For a 1 mole scale reaction, approximately 0.1 equivalents of catalyst is a good starting point.[8]
-
Potential Cause B: Sub-optimal Temperature. The reaction rate is temperature-dependent. Running the reaction at too low a temperature will slow it down considerably, while excessively high temperatures can lead to side-product formation.
-
Solution B: The reaction is often exothermic. It's best to control the initial addition of hydrazine to keep the temperature below 50°C.[6][7] After the initial exotherm, maintaining a gentle reflux or a constant temperature of around 50-60°C for a few hours can drive the reaction to completion.[7] Always monitor the reaction's progress by TLC.
Problem 2: Poor Yield and/or Impurity Formation During C4-Nitration (Step 2)
-
Symptoms: The reaction mixture turns dark, and TLC/NMR analysis reveals multiple spots/peaks, indicating a mixture of products. The desired 4-nitro product is isolated in low yield.
-
Potential Cause A: Incorrect Nitrating Conditions. The pyrazole ring is activated, but harsh nitrating conditions can lead to degradation or side reactions. The choice of nitrating agent and temperature is critical.[1]
-
Solution A: A common and effective method is the use of a mixture of fuming nitric acid in concentrated sulfuric acid.[4] The reaction must be performed at low temperatures (e.g., 0-5°C) to control the reaction rate and selectivity. The pyrazole should be dissolved in the sulfuric acid first, and the nitric acid should be added dropwise.
-
Potential Cause B: Temperature Runaway. Nitration reactions are highly exothermic. A rapid increase in temperature can lead to the formation of undesired byproducts and poses a significant safety risk.
-
Solution B: Maintain strict temperature control throughout the addition of the nitrating agent using an ice or ice-salt bath. Add the nitrating agent slowly and monitor the internal temperature continuously.
| Nitrating Agent | Typical Conditions | Key Considerations |
| HNO₃ / H₂SO₄ | Dissolve pyrazole in conc. H₂SO₄, cool to 0°C, add fuming HNO₃ dropwise.[4] | Standard, powerful nitrating conditions. Requires careful temperature control. |
| Acetyl Nitrate (HNO₃ / Ac₂O) | Prepared in situ at 0°C. React with pyrazole in acetic anhydride at 0°C.[1] | A milder alternative, often used to achieve high selectivity for C4-nitration. |
Problem 3: Incomplete Reduction or Formation of Side-Products (Step 3)
-
Symptoms: The isolated product is not the clean amine. TLC may show a persistent spot corresponding to the starting nitro-pyrazole, or mass spectrometry may indicate partially reduced intermediates.
-
Potential Cause A: Inefficient Reducing Agent or Catalyst Deactivation. The chosen reducing agent may not be potent enough for a complete reduction, or the catalyst (if used) may have lost its activity.
-
Solution A: Several reliable methods exist for reducing aromatic nitro groups. A reduction using zinc powder and ammonium chloride or ammonium formate in an ionic liquid or alcohol is often high-yielding and clean.[3] Another common method is using tin(II) chloride (SnCl₂) in concentrated HCl. For catalytic hydrogenation, Palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate or hydrogen gas is effective.[2]
-
Potential Cause B: Over-reduction or Side Reactions. Some reducing agents can be too harsh, potentially affecting the pyrazole ring, although this is less common.
-
Solution B: Choose a reducing system known for its chemoselectivity towards nitro groups. The Zn/NH₄Cl system is generally mild and selective.[3] Monitor the reaction by TLC to avoid prolonged reaction times after the starting material has been consumed.
| Reducing System | Typical Conditions | Key Considerations |
| Zinc / Ammonium Chloride | Room temperature in an aqueous/organic solvent mixture.[3] | Generally high yield, mild conditions, and environmentally benign. |
| Tin(II) Chloride / HCl | Often requires heating in concentrated HCl or an alcoholic solvent. | Effective but requires careful workup to remove tin salts. |
| H₂ / Pd-C | Hydrogen gas or a transfer agent (e.g., hydrazine hydrate) in a solvent like ethanol.[2] | Clean reaction, but requires specialized equipment for hydrogen gas and handling of a pyrophoric catalyst. |
Problem 4: Difficulty in Purifying the Final Amine Product
-
Symptoms: The crude product is an oil that is difficult to crystallize. Column chromatography results in significant product loss or streaking on the column.
-
Potential Cause: Product Nature and Impurities. Aminopyrazoles can be polar and may not crystallize easily, especially if minor impurities are present. They can also chelate to silica gel.
-
Solution: Purification can be achieved by flash column chromatography using a solvent system such as ethyl acetate/hexane or dichloromethane/methanol.[8] To mitigate streaking on silica, a small amount of triethylamine (~1%) can be added to the eluent. Alternatively, conversion to the hydrochloride salt by treatment with HCl in ether can facilitate crystallization and purification, with the free base being regenerated in a subsequent step if needed.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Key Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethyl-1-propyl-1H-pyrazole
This protocol is adapted from general procedures for pyrazole synthesis.[6][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (1.0 eq) and a suitable solvent like water or ethanol.[6] Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reactant Addition: Cool the mixture in an ice-water bath. Add propylhydrazine (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 50°C.[7]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at 50°C for 3 hours.[7] Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture. If using an organic solvent, concentrate it under reduced pressure. If using water, a precipitate may form upon cooling; if not, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 4-nitro-3,5-dimethyl-1-propyl-1H-pyrazole
This protocol is adapted from standard pyrazole nitration procedures.[1][4]
-
Reaction Setup: In a flask, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.
-
Reactant Addition: Slowly add 3,5-dimethyl-1-propyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 5°C.
-
Nitration: In a separate beaker, prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the pyrazole solution, ensuring the temperature remains at 0-5°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours after the addition is complete.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is the nitro-pyrazole.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be recrystallized from a solvent like ethanol if necessary.
Protocol 3: Synthesis of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
This protocol is adapted from procedures for the reduction of nitropyrazoles.[3]
-
Reaction Setup: To a solution of 4-nitro-3,5-dimethyl-1-propyl-1H-pyrazole (1.0 eq) in a solvent such as ethanol or an ionic liquid like [bmim][BF₄], add ammonium chloride (4.0 eq) and water.[3]
-
Reduction: Add zinc powder (3.0 eq) portion-wise to the stirred mixture. The reaction is exothermic and should be controlled with a water bath if necessary.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting nitro compound is fully consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove the zinc salts. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Extract the residue with an organic solvent (e.g., diethyl ether or ethyl acetate).[3] Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine. Purify further by column chromatography if needed.
References
- BenchChem. (n.d.). Minimizing side product formation in aminopyrazole synthesis.
- BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
Cerezo, A., et al. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. NIH. Retrieved from [Link]
-
SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved from [Link]
-
MDPI. (2023, October 30). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]
- Google Patents. (n.d.). WO2017060787A1 - Process for preparation of aminopyrazole.
-
ACS Publications. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Retrieved from [Link]
-
PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]
-
RSC Publishing. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods. Retrieved from [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
- BenchChem. (n.d.). : Improving Selectivity in Electrophilic Substitution of Pyrazoles.
- Google Patents. (n.d.). CN103044330A - New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide.
-
(2014, May 14). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Retrieved from [Link]
-
PMC. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
SciSpace. (2001, May 22). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Retrieved from [Link]
-
Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Retrieved from [Link]
-
YouTube. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. CN103044330A - New green synthesis process of sildenafil intermediate compound 4-amino-1-methyl-3-n-propyl pyrazole-5-formamide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 7. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
Welcome to the technical support guide for the purification of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this key intermediate with high purity. The unique physicochemical properties of 4-aminopyrazoles—namely the presence of a basic amino group, a hydrogen-bond-donating NH, and a lipophilic propyl group—present a distinct set of purification hurdles.
This guide provides in-depth, experience-driven solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the purification of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine.
Q1: What are the most likely impurities in my crude sample?
A1: Understanding potential impurities is the first step to designing an effective purification strategy. Based on the common synthetic routes for 4-aminopyrazoles, such as the Knorr synthesis followed by nitration and reduction, your primary impurities are likely to be:
-
Unreacted Starting Materials: Propylhydrazine and acetylacetone (or a dinitrile precursor).
-
4-Nitro Intermediate: Incomplete reduction of the 3,5-dimethyl-4-nitro-1-propyl-1H-pyrazole intermediate is a very common issue. This impurity is significantly less polar than the desired amine.
-
Regioisomers: Depending on the synthetic route, isomeric pyrazoles can form.
-
Oxidation Products: The 4-amino group is susceptible to air oxidation, which can lead to colored impurities. This is often observed as the crude product darkening upon standing.[1]
-
Residual Catalysts: Metals from the reduction step (e.g., Tin, Palladium, Iron) or residual acid/base from the workup.
Q2: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when its solubility is too high in the cooling solvent. The resulting oil is often an impure amorphous solid.
-
Causality: The combination of a relatively low melting point and the flexible propyl group in your molecule can favor oil formation over the ordered lattice of a crystal. Rapid cooling is a primary culprit, as it doesn't give the molecules sufficient time to align properly.[2]
-
Solutions:
-
Slow Down the Cooling: This is the most critical factor. Allow the hot, saturated solution to cool to room temperature as slowly as possible (e.g., by placing the flask in an insulated container) before moving it to an ice bath.[2]
-
Add a Co-solvent (Anti-solvent): Dissolve your compound in a minimum of a hot "good" solvent (e.g., ethanol, isopropanol, ethyl acetate). Then, add a hot "poor" solvent (an anti-solvent like water or hexanes) dropwise until the solution just becomes turbid. Add a drop or two of the good solvent to redissolve the turbidity and then allow it to cool slowly.[2]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Q3: My TLC shows multiple spots, some of which are close together. How do I choose between recrystallization and chromatography?
A3: The choice depends on the nature and separation of the impurities on the Thin Layer Chromatography (TLC) plate.
-
Use Recrystallization When:
-
You have one major product spot and minor impurity spots with very different Rf values (e.g., a non-polar impurity and your polar amine). This indicates a significant difference in solubility that can be exploited.
-
The crude product is >85-90% pure. Recrystallization is an excellent final polishing step.
-
-
Use Column Chromatography When:
-
Impurities have Rf values very close to your product (ΔRf < 0.2). This indicates similar polarities, making separation by solubility differences difficult.
-
You have multiple impurities in significant quantities.
-
Your product is an oil or a low-melting solid that is difficult to recrystallize.
-
Q4: Can I purify this amine by converting it to a salt?
A4: Absolutely. This is an often-underutilized but highly effective technique for basic compounds like your 4-aminopyrazole. The target compound is available commercially as a hydrochloride salt, confirming the viability of this approach.[3]
-
Mechanism: By reacting the basic amine with an acid (e.g., HCl), you form an ionic salt. This dramatically increases its polarity and water solubility while making it insoluble in non-polar organic solvents. Non-basic impurities (like the 4-nitro intermediate) will remain in the organic phase.
-
Brief Protocol:
-
Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of HCl (e.g., 2M in diethyl ether or gaseous HCl) dropwise.
-
The hydrochloride salt of your product will precipitate out of the non-polar solvent.
-
Filter the solid salt and wash it with fresh cold solvent.
-
To recover the free base, dissolve the salt in water, basify with a base like NaOH or NaHCO₃, and extract the pure amine back into an organic solvent.
-
Section 2: In-Depth Troubleshooting Guides
Guide A: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities with different solubility profiles.
Table 1: Solvent Selection for Recrystallization of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
| Solvent/System | Polarity | Rationale & Use Case |
| Single Solvents | ||
| Isopropanol / Ethanol | Polar Protic | Good for dissolving the compound when hot and allowing crystallization upon cooling. A common first choice.[2] |
| Ethyl Acetate | Polar Aprotic | Lower boiling point than alcohols, can be easier to remove. Good for moderately polar compounds. |
| Toluene | Non-polar | Useful for removing highly polar, insoluble impurities via hot filtration. The product should be soluble in hot toluene. |
| Water | Very Polar | Generally, the free base will have low water solubility, but the hydrochloride salt may be recrystallizable from water or water/alcohol mixtures.[4] |
| Mixed Solvents | ||
| Ethyl Acetate / Hexanes | Med/Low Polarity | A widely used system. Dissolve in hot ethyl acetate, add hexanes as the anti-solvent.[2] |
| Ethanol / Water | High Polarity | Dissolve in hot ethanol, add water as the anti-solvent. Excellent for increasing crystal yield.[2] |
-
Dissolution: In an Erlenmeyer flask, add a stir bar and your crude solid. Add a small amount of your chosen "good" solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring.
-
Saturation: Continue adding the hot solvent in small portions until the solid just dissolves completely. Do not add a large excess.
-
Hot Filtration (Optional): If you have insoluble impurities (e.g., dust, catalyst residue), filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling (Crucial Step): Cover the flask and allow it to cool undisturbed to room temperature. Slow cooling is essential to prevent oiling out and to obtain larger, purer crystals.[2]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum. Confirm purity by TLC and melting point.
Guide B: Purification by Column Chromatography
This is the workhorse method for separating complex mixtures or purifying compounds with similar polarities.
Caption: Decision workflow for developing a column chromatography method.
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is the default choice. The basic amine may interact strongly with the acidic silica, causing "tailing" (streaking).
-
Mobile Phase Optimization:
-
Start with a hexane/ethyl acetate system. Find a ratio that gives your product an Rf of ~0.3 on a TLC plate.
-
To combat tailing: Add 0.5-1% triethylamine (TEA) to your eluent system. The TEA is a stronger base and will competitively bind to the acidic sites on the silica, allowing your product to travel down the column in a tight band. Alternatively, a dichloromethane/methanol system with a small amount of ammonium hydroxide can be effective.[5]
-
-
Column Packing: Pack the column with your chosen stationary phase using the "slurry method" for the best results.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol or dichloromethane). Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent completely on a rotary evaporator. This creates a dry, free-flowing powder that can be carefully added to the top of your packed column. This method leads to sharper bands and better separation.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution and Collection: Run the column, applying gentle air pressure if needed. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Prophylactic Purification: Designing a Better Workup
The easiest purification is the one you don't have to do. Optimizing your reaction workup can significantly reduce the impurity load.
Caption: An optimized aqueous workup flow to remove acidic and basic impurities.
-
Key Insight: Your product, 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, is a base. However, it is a relatively weak base and can often be partitioned into an organic solvent during a workup. Very basic impurities (like unreacted propylhydrazine) can be removed with a mild acidic wash (e.g., dilute NH₄Cl or even water). Conversely, acidic impurities can be removed with a bicarbonate wash. This pre-purification during the workup simplifies the final purification step. Be cautious with strong acid washes, as they may extract your product into the aqueous layer. Always check both layers by TLC before discarding anything.
References
- BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
- Yadav, V. K., et al. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- BenchChem. (n.d.). 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine.
- Chem-Impex. (n.d.). 4-Amino-1H-pyrazole.
- Bagle, A. R., et al. (2020).
- Google Patents. (n.d.).
- Hit2Lead. (n.d.). 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine hydrochloride.
Sources
Optimizing reaction conditions for the synthesis of pyrazole derivatives
Welcome to the Pyrazole Synthesis Support Center. Pyrazole derivatives are privileged scaffolds in medicinal chemistry and agrochemicals. However, synthesizing these five-membered nitrogen heterocycles—particularly achieving high regioselectivity and optimizing yields for sterically hindered or 4-substituted variants—presents significant challenges. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to optimize your reaction conditions.
Section 1: Mechanism & Workflow Overview
Before troubleshooting, it is critical to understand the mechanistic pathway of the Knorr pyrazole synthesis. The reaction between a 1,3-dicarbonyl compound and a substituted hydrazine proceeds through a hydrazone or carbinolamine intermediate, followed by intramolecular cyclization and dehydration[1].
Logical workflow and mechanism of the Knorr pyrazole synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I control regioselectivity when synthesizing pyrazoles from unsymmetrical 1,3-diketones? A1: Regioselectivity is governed by the differential electrophilicity of the two carbonyl carbons and the steric hindrance of their adjacent substituents[2]. When using polar protic solvents (like ethanol), thermodynamic equilibration often leads to a mixture of 1,3- and 1,5-regioisomers. To drive regioselectivity, switch to an aprotic dipolar solvent (e.g., N,N-dimethylacetamide, DMAc) and introduce an acid catalyst (e.g., 10 N HCl)[3]. The acid accelerates the dehydration step, kinetically trapping the favored hydrazone intermediate before it can equilibrate, yielding the desired regioisomer in up to 98% yield[3]. For more details, see 3[3].
Q2: What are the optimal conditions for the synthesis of 4-substituted pyrazoles via Suzuki cross-coupling? A2: 4-aryl pyrazoles are traditionally challenging to synthesize via direct condensation. Microwave-promoted Suzuki cross-coupling of 4-iodo-1-methyl-1H-pyrazole with phenylboronic acids is highly effective[4]. Optimization of temperature, solvent ratio, and base is critical. Data shows that a DME/H₂O solvent system with CeCO₃ at 90°C under microwave irradiation yields the best results (up to 95%)[4]. The high water ratio ensures complete dissolution of the inorganic base, which is crucial for activating the boronic acid without degrading the pyrazole ring[4]. See 4[4].
Table 1: Optimization of Reaction Conditions for 4-Substituted Pyrazole via Suzuki Coupling[4]
| Entry | Solvent System (Ratio) | Base | Temperature (°C) | Yield (%) |
| 1 | DME / H₂O (1:10) | Cs₂CO₃ | 60 | 24 |
| 2 | DME / H₂O (1:10) | Cs₂CO₃ | 90 | 67 |
| 3 | DME / H₂O (1:10) | Cs₂CO₃ | 100 | 65 |
| 4 | DME / H₂O (4:10) | Cs₂CO₃ | 90 | 78 |
| 5 | DME / H₂O (4:10) | CeCO₃ | 90 | 95 |
| 6 | DMF / H₂O (4:10) | CeCO₃ | 90 | 90 |
Q3: My pyrazole product is heavily discolored. What is causing this and how do I prevent it? A3: Discoloration (often yellow, brown, or red) is typically caused by the oxidation and thermal decomposition of the hydrazine precursor, particularly aryl hydrazines like phenylhydrazine[1]. Solution: Always use fresh, high-purity hydrazine or its more stable hydrochloride salt[1]. Purge the reaction vessel with an inert gas (N₂ or Argon) prior to heating to prevent air oxidation, and avoid excessive reaction times[1]. For further troubleshooting, refer to 1[1].
Section 3: Troubleshooting Guide
Troubleshooting decision tree for pyrazole synthesis optimization.
Section 4: Standard Operating Procedures (Protocols)
Protocol A: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles
Causality Check: Using N,N-dimethylacetamide (DMAc) as a polar aprotic solvent combined with 10 N HCl limits the equilibration of the hydrazone intermediate, kinetically trapping the desired regioisomer[3].
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in DMAc to achieve a 0.5 M concentration.
-
Add the arylhydrazine hydrochloride (1.1 equiv) to the solution.
-
Add 10 N HCl (catalytic amount, typically 0.1-0.2 equiv) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc).
-
Upon completion, quench the reaction by pouring it into ice-cold distilled water to induce precipitation.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure regioisomer. Self-Validating Check: Analyze the crude product via ¹H NMR spectroscopy. The presence of a single sharp singlet in the aromatic region (typically δ 6.2–6.8 ppm) corresponding to the C4-H proton confirms the formation of a single regioisomer. A second, smaller singlet in this region indicates a failed kinetic trap (mixture of 1,3- and 1,5-isomers).
Protocol B: Microwave-Assisted Suzuki Cross-Coupling for 4-Substituted Pyrazoles
Causality Check: Traditional heating methods often fail for 4-substituted pyrazoles due to poor reactivity. Microwave irradiation provides rapid, uniform heating. A high water-to-DME ratio ensures complete dissolution of the inorganic base (CeCO₃), which is crucial for activating the boronic acid without degrading the pyrazole ring[4].
-
In a microwave-safe vial, combine 4-iodo-1-methyl-1H-pyrazole (0.5 mmol) and the appropriate phenylboronic acid (0.5 mmol).
-
Add a solvent mixture of Dimethoxyethane (DME) and H₂O in a 4:10 ratio (e.g., 1.2 mL DME : 3.0 mL H₂O).
-
Add Pd(PPh₃)₄ (2 mol%) as the catalyst and CeCO₃ (1.25 mmol) as the base.
-
Seal the vial and purge with Nitrogen for 5 minutes to prevent catalyst oxidation.
-
Irradiate the mixture in a microwave reactor at 90°C for 5-12 minutes.
-
Cool to room temperature, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography. Self-Validating Check: Perform GC-MS or LC-MS on the organic extract before column chromatography. The disappearance of the starting material mass peak (m/z ~208 for 4-iodo-1-methyl-1H-pyrazole) and the appearance of the target cross-coupled mass peak validates complete conversion.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (NIH). 3
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. rhhz.net. 4
-
Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.1
-
Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. 2
Sources
Technical Support Center: A Troubleshooting Guide for Pyrazole NMR Signal Interpretation
Welcome to the Technical Support Center for Spectroscopic Analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of pyrazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and field-proven insights to navigate the complexities of pyrazole NMR spectra. The unique electronic properties and tautomeric nature of the pyrazole ring often lead to spectra that can be challenging to interpret. This guide is structured in a logical question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges and questions that arise during the NMR analysis of pyrazoles.
Q1: Why does my ¹H NMR spectrum show more signals than I expect for my pyrazole derivative?
This is one of the most frequent observations and is almost always due to annular tautomerism .
Causality & Explanation: Pyrazoles that are unsubstituted at the N1 position can exist as a mixture of two rapidly interconverting tautomers. This prototropic exchange happens between the N1 and N2 positions. If this exchange is slow on the NMR timescale, the spectrometer "sees" two distinct chemical species, and thus, you will observe two separate sets of signals—one for each tautomer.[1][2] The rate of this exchange is highly dependent on factors like temperature, solvent, and concentration.[2]
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the definitive experiment to confirm tautomerism.[1]
-
Procedure: Acquire a series of ¹H NMR spectra at different temperatures.
-
Expected Outcome: As you increase the temperature, the rate of tautomeric exchange increases. You will observe the two sets of signals broaden, then coalesce into a single set of averaged signals. Conversely, lowering the temperature will slow the exchange, potentially resolving already averaged signals into two distinct sets.[1]
-
-
2D NMR (HSQC/HMBC): Use two-dimensional NMR to confirm the presence of two distinct spin systems. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly effective for assigning quaternary carbons and connecting the different fragments of each tautomer.[1]
-
Consider Rotamers: If your molecule contains bulky substituents (e.g., phenyl groups), restricted bond rotation can lead to the observation of different conformers (rotamers). VT-NMR is also useful here, as signals from rotamers will also coalesce at higher temperatures.[1]
Q2: I see a very broad signal between 10-14 ppm in my ¹H NMR spectrum. What is it, and why is it so broad?
A broad signal in this downfield region is characteristic of the N-H proton of the pyrazole ring.[1] Its breadth is a result of two primary factors:
Causality & Explanation:
-
Quadrupolar Coupling: The proton is bonded to a ¹⁴N atom, which is a quadrupolar nucleus (spin I = 1). This provides a very efficient mechanism for nuclear relaxation, which significantly shortens the lifetime of the proton's spin state (T1 relaxation). According to the uncertainty principle, a shorter lifetime leads to a broader range of frequencies, resulting in a broad signal.[1]
-
Proton Exchange: The N-H proton is acidic and can undergo chemical exchange with other labile protons in the sample (such as trace amounts of water) or between pyrazole molecules themselves (intermolecular exchange).[1] This exchange also shortens the lifetime of the proton in a specific environment, contributing to signal broadening. In protic solvents like methanol-d₄ or D₂O, this exchange is so rapid that the signal can broaden into the baseline and disappear entirely.[3]
Troubleshooting Protocol:
-
Solvent Choice: To minimize exchange with the solvent, use a dry, aprotic solvent like DMSO-d₆, CDCl₃, or benzene-d₆.[3]
-
D₂O Exchange Experiment: This is a simple and definitive test to confirm an exchangeable proton (N-H or O-H).
-
Procedure: First, acquire a standard ¹H NMR spectrum of your sample. Then, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a minute to ensure mixing, and re-acquire the spectrum.[1]
-
Expected Outcome: The broad N-H signal will decrease in intensity or disappear completely as the proton is replaced by deuterium, which is not observed in ¹H NMR.[1]
-
Q3: How can I definitively assign the H3 and H5 protons (or C3 and C5 carbons)? Their chemical shifts are very similar.
Assigning the 3- and 5-positions is a common and critical challenge, as their electronic environments can be quite similar, especially when rapid tautomerism leads to averaged signals.
Causality & Explanation: The chemical shifts of C3/C5 and H3/H5 are highly sensitive to the electronic effects of substituents on the ring and the N1 position. Simple chemical shift prediction is often unreliable. The most robust methods rely on through-bond and through-space correlations.
Troubleshooting Protocol:
-
HMBC is Key: A 2D HMBC experiment is the most powerful tool for this task. It reveals long-range (typically 2- and 3-bond) correlations between protons and carbons.[1]
-
Logic: For an N1-substituted pyrazole, the protons of the N1-substituent will show a three-bond correlation (³J) to the C5 carbon but will be too far away to show a correlation to the C3 carbon. Likewise, the H5 proton will show a ³J correlation to the C4 carbon and a two-bond correlation (²J) to the C4 carbon, while also showing a crucial correlation to C3. By piecing together these correlations, an unambiguous assignment can be made.
-
-
NOESY for Spatial Proximity: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can identify protons that are close in space, irrespective of bond connectivity.
-
Logic: In an N1-substituted pyrazole, a NOE cross-peak should be observed between the protons on the N1-substituent and the H5 proton, confirming their spatial proximity.[4] This is a complementary technique to HMBC.
-
-
Consult the Literature: While not a primary method, comparing your observed chemical shifts to those of structurally similar, well-characterized pyrazoles can provide supporting evidence for your assignments.[5][6]
Q4: My proton signals in the aromatic region are overlapping, making analysis impossible. What can I do?
Signal overlap is a frequent issue, especially when pyrazoles are substituted with other aromatic rings.
Troubleshooting Protocol:
-
Change the Solvent: Utilizing a solvent with different properties can induce differential changes in chemical shifts (solvent-induced shifts), which may resolve the overlapping signals. For example, switching from CDCl₃ to an aromatic solvent like benzene-d₆ often re-disperses the signals due to anisotropic effects.[1]
-
Use a Higher Field Spectrometer: If available, re-acquiring the spectrum on a spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the separation (in Hz) between signals, often resolving overlapping multiplets.[1]
-
2D NMR (COSY/TOCSY): A COSY (Correlation Spectroscopy) experiment is invaluable for tracing J-coupling networks. Even if signals are heavily overlapped, the presence of cross-peaks in the 2D spectrum will reveal which protons are coupled to each other, allowing you to delineate the individual spin systems.[1]
Data Presentation: Typical NMR Parameters for the Pyrazole Ring
The following table summarizes typical chemical shift ranges and coupling constants for the pyrazole nucleus. Note: These values are highly dependent on the solvent and the electronic nature of substituents and should be used as a general guide.[1]
| Nucleus | Position | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) | Notes |
| ¹H | N-H | 10.0 - 14.0 | - | Broad signal, exchangeable with D₂O.[1] |
| H3 / H5 | 7.5 - 8.0 | J₃₄ ≈ J₄₅ ≈ 1.9 - 2.5 | In cases of fast tautomerism, H3 and H5 are equivalent.[1] | |
| H4 | 6.3 - 6.5 | J₃₅ ≈ 0.5 - 0.9 | Often appears as a triplet (or triplet-like multiplet).[1] | |
| ¹³C | C3 / C5 | 130 - 145 | - | Highly sensitive to substituents.[5][7] |
| C4 | 105 - 110 | - | Generally the most upfield of the ring carbons.[5][7] |
Experimental Protocols & Workflows
Protocol 1: Variable Temperature (VT) ¹H NMR for Tautomerism Study
Objective: To determine if multiple sets of signals in a pyrazole spectrum are due to slow tautomeric exchange.
Methodology:
-
Sample Preparation: Prepare a sample of the pyrazole derivative (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) in a standard NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
High-Temperature Spectra: Increase the spectrometer temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the distinct signal sets coalesce into a single, averaged set, or until the solvent's boiling point is approached.
-
Low-Temperature Spectra: Cool the sample below ambient temperature in decrements (e.g., 10-20 K). Again, allow the sample to equilibrate at each temperature. This is useful if signals are already averaged at room temperature and you wish to resolve them.[2]
-
Data Analysis: Analyze the spectra to identify the coalescence temperature, which can be used to calculate the energy barrier for the tautomeric exchange.
Protocol 2: 2D HMBC for Structural Assignment
Objective: To identify long-range (2-4 bond) correlations between protons and carbons, which is essential for assigning C3/C5 positions and quaternary carbons.
Methodology:
-
Sample Preparation: A slightly more concentrated sample (15-20 mg) is recommended to achieve good signal-to-noise.
-
Pulse Sequence: Select a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameter Setup: Set the spectral widths to encompass all ¹H and ¹³C signals. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.
-
Acquisition: HMBC experiments typically require more scans than other 2D experiments to achieve a good signal-to-noise ratio.
-
Data Processing & Analysis: Process the 2D data and look for cross-peaks that connect protons to carbons separated by two or three bonds. For example, trace the correlations from a known proton (like an N-alkyl group) to the pyrazole ring carbons to establish connectivity.[1]
Visualization of Key Concepts
Logical Workflow for Troubleshooting
The following diagram outlines a decision-making process when encountering a complex pyrazole NMR spectrum.
Caption: Troubleshooting workflow for complex pyrazole NMR spectra.
Effect of Tautomerism on NMR Spectra
This diagram illustrates how the rate of exchange affects the observed NMR signals for a substituted pyrazole.
Caption: Effect of pyrazole tautomerism on NMR spectra vs. temperature.
References
-
Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147. [Link]
- BenchChem. (n.d.). Technical Support Center: Spectroscopic Analysis of Pyrazoles. BenchChem.
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Toiron, C., Escolano, C., Diez-Barra, E., de la Hoz, A., Moreno, A., Langa, F., Claramunt, R. M., Lopez, C., & Elguero, J. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Heterocycles, 34(6), 1179-1191. [Link]
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.
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Poreba, T., Thoresen, D., Wood, M., & Cordes, D. B. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 24(17), 3180. [Link]
-
Kratochvíl, B., & Svoboda, J. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 779-787. [Link]
- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
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Jiménez, P., Jagerovic, N., & Elguero, J. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 979-989. [Link]
-
Claramunt, R. M., López, C., García, M. Á., Denis, J. S., Elguero, J., & Limbach, H. H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-700. [Link]
-
Claramunt, R. M., López, C., García, M. Á., Denis, J. S., Elguero, J., & Limbach, H. H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-700. [Link]
- ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
- ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16.
- ResearchGate. (n.d.). The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17.
-
Alkorta, I., Elguero, J., & Jokisaari, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(10), 808-812. [Link]
- Mobinikhaledi, A., Foroughifar, N., & Kalhor, H. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
- ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.
- Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from a relevant chapter or article on Wiley Online Library.
- Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-70.
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Salerno, A., Matias, D., Musso, N., Musumeci, F., Schenone, S., & Brullo, C. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1113. [Link]
- Pinto, D. C. G. A., Silva, A. M. S., & Elguero, J. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 15, No. 3, pp. 403-455). Bentham Science Publishers.
- BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. BenchChem.
- ResearchGate. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
-
Balaraman, K., & Jagadeesh, R. V. (2017). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 19(19), 4543-4547. [Link]
- ResearchGate. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
-
Reddit. (2024, July 25). 1H NMR of pyrazole. r/chemhelp. Retrieved from [Link]
-
Al-Majidi, S. M. H., & Al-Amiery, A. A. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2088. [Link]
- ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Patel, D., & Patel, P. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Journal of Molecular Structure, 1319, 138647.
- Al-Ghorbani, M., Chebani, N., Al-Salahi, R., Al-Adiwish, W., Al-Mekhlafi, F. A., Al-Ansi, A., & Al-Hashedi, S. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 123.
- JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.
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Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, with a particular focus on the critical challenge of controlling regioselectivity. The formation of regioisomers is a common hurdle that can significantly impact the biological activity, toxicity, and physical properties of the target molecule.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve your desired regioisomeric outcome.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their control so important?
In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1][2] For instance, reacting 1-phenyl-1,3-butanedione with methylhydrazine can yield two distinct products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.[1] The selective synthesis of one isomer is paramount because different regioisomers can possess vastly different pharmacological and physicochemical properties, making the control of regioselectivity a crucial aspect of developing safe and effective pharmaceuticals and materials.[1][3]
Q2: What are the fundamental factors governing regioselectivity in the Knorr synthesis of pyrazoles?
The regiochemical outcome of the Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is dictated by a delicate interplay of several factors:[1][4]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups enhance the electrophilicity of a nearby carbonyl carbon, making it a more likely target for nucleophilic attack by the hydrazine.[1][4]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically hindered site.[1][4][5]
-
Reaction Conditions: The choice of solvent, temperature, and pH can profoundly influence the reaction pathway and the resulting ratio of regioisomers.[1][6] Acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens, tipping the balance of the reaction.[1][4]
Q3: How can the choice of solvent dramatically impact the regioselectivity of my pyrazole synthesis?
Solvents can play a surprisingly powerful role in directing the regiochemical outcome. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity.[2][7] This is attributed to their unique hydrogen-bonding capabilities, which can influence the stability of intermediates and transition states along the reaction pathway.[2][7]
Q4: My reaction is yielding the undesired regioisomer as the major product. What are my options?
When the inherent electronics and sterics of your starting materials favor the unwanted isomer, several strategies can be employed:
-
Re-evaluate Starting Materials: Consider if alternative synthetic routes, such as those involving α,β-unsaturated ketones or 1,3-dipolar cycloadditions, might offer better regiocontrol.[1]
-
Protecting Group Strategy: In some instances, a protecting group can be used to temporarily block one of the reactive sites, forcing the reaction to proceed in the desired manner.[1]
-
Explore Alternative Named Reactions: Other methods for pyrazole synthesis, like the Paal-Knorr synthesis or multicomponent reactions, may provide different regioselectivity profiles.[1]
Q5: How can I definitively determine the structure of my pyrazole regioisomers?
Unambiguous structural elucidation is critical and is most reliably achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
1D NMR (¹H and ¹³C): These techniques provide initial clues based on differing chemical shifts for the protons and carbons on the pyrazole ring and its substituents.[2][3]
-
2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for assigning regiochemistry.[2][3][8] This technique identifies protons that are close in space. An observable cross-peak between a substituent on the nitrogen (e.g., N-CH₃) and a substituent on a carbon (e.g., C5-Aryl) provides definitive proof of their proximity and thus the isomeric identity.[2][8]
Troubleshooting Guide
This section addresses common problems encountered during pyrazole synthesis and provides actionable troubleshooting steps.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
Problem: The reaction conditions are not providing sufficient kinetic or thermodynamic differentiation between the two possible reaction pathways.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for inseparable regioisomers.
Issue 2: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
Troubleshooting Strategies:
-
Thin Layer Chromatography (TLC) Analysis: Begin by screening a variety of solvent systems to identify an eluent that provides the best possible separation between the two isomer spots.[1]
-
Flash Column Chromatography: Once an optimal solvent system is found, perform flash column chromatography on silica gel to separate the isomers.[1][3] Careful column packing and slow elution are key to achieving good separation.[1]
-
Recrystallization: If the isomers exhibit different solubilities in a particular solvent, fractional recrystallization can be a powerful purification method. Experiment with a range of solvents to find one that preferentially crystallizes the desired isomer.
Data Presentation: Impact of Solvent on Regioselectivity
The choice of solvent can have a profound effect on the ratio of regioisomers produced. The following table summarizes the impact of different solvents on the reaction of a 1,3-diketone with methylhydrazine.
| Solvent | Temperature (°C) | Ratio of Regioisomer A : Regioisomer B |
| Ethanol | 25 | 55 : 45 |
| Dichloromethane | 25 | 60 : 40 |
| 2,2,2-Trifluoroethanol (TFE) | 25 | 85 : 15 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 25 | 97 : 3 |
Data adapted from a study on the effect of fluorinated alcohols on pyrazole formation.[7] Regioisomer A is the 3-trifluoromethyl derivative and B is the 5-trifluoromethyl derivative.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol describes a general method for the synthesis of pyrazoles with improved regioselectivity using a fluorinated alcohol as the solvent.[7]
Reaction Workflow:
Caption: Workflow for regioselective pyrazole synthesis.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).[1]
-
Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.[1]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired regioisomer.
Protocol 2: Base-Mediated Pyrazole Synthesis
This protocol outlines a method for pyrazole synthesis under basic conditions, which can sometimes favor a different regioisomer compared to acidic or neutral conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a suitable solvent such as ethanol or THF (10 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath.[1]
-
Base Addition: Add potassium tert-butoxide (2.0 mmol) in portions.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[1]
-
Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.[1] The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. [Link]
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]
-
THE SELECTIVE SYNTHESIS OF 1,5-DISUBSTITUTED PYRAZOLES AND STRUCTURAL ELUCIDATION OF 1,3 - Oxford Academic. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Knorr Pyrazole Synthesis of Edaravone - Rsc.org. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. [Link]
-
synthesis of pyrazoles - YouTube. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]
-
Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. - ResearchGate. [Link]
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines | Request PDF - ResearchGate. [Link]
-
Experiment No 5 To synthesis and submit 1,3 Pyrazole. | PDF - Slideshare. [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [Link]
-
Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles - ResearchGate. [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]
-
2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. [Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed. [Link]
-
Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. [Link]
-
Full article: Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst - Taylor & Francis Online. [Link]
-
13 C NMR chemical shifts (ppm) of C-nitropyrazoles[9]. | Download Table - ResearchGate. [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. [Link]
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Technical Support Center: Pyrazole Scaffold Stability & Degradation
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with pyrazole-based scaffolds in drug discovery and materials science.
Introduction: The Stability Paradox
Pyrazole rings are generally considered robust aromatic systems, often used as bioisosteres for imidazoles or pyridines to improve metabolic stability. However, under specific stress conditions—particularly oxidative stress and UV irradiation—they undergo distinct degradation pathways that can baffle standard analytical workflows.
This guide addresses the "Why" and "How" of pyrazole degradation, providing self-validating protocols to isolate and identify these breakdown products.
Module 1: Oxidative Instability (The "M+16" & "M+32" Peaks)
User Question:
"I am observing a persistent impurity with a mass shift of +16 Da and +32 Da in my LC-MS data after storing my pyrazole library in DMSO. Is this an N-oxide or a hydroxylated byproduct?"
Technical Diagnosis:
This is the most common issue with pyrazoles. While the pyrazole ring itself is resistant to oxidative ring opening compared to imidazoles, the nitrogen atoms (N2) are nucleophilic. The +16 Da peak is almost invariably the N-oxide or a C-hydroxylated species on an activated side chain, while +32 Da suggests a Di-N-oxide or sulfone formation (if sulfur is present).
Key Mechanism:
-
N-Oxidation: Electrophilic attack by peroxides (often found in aged ethers or PEG excipients) on the
nitrogen. -
C-Hydroxylation: Radical-mediated attack (Fenton chemistry) usually occurring at the C4 position if unsubstituted, or on benzylic carbons attached to the ring.
Troubleshooting Protocol: Oxidative Stress Profiling
Objective: Distinguish between N-oxidation (reversible/reducible) and C-hydroxylation (irreversible).
Step-by-Step Methodology:
-
Preparation: Dissolve compound at 1 mM in Acetonitrile (ACN).
-
Stress Condition: Add 30%
to reach a final concentration of 3%. Incubate at 25°C for 4 hours (mild) and 60°C for 24 hours (harsh). -
The "Titanium" Check (Self-Validation): To confirm peroxide activity, add an aliquot to a
solution. A yellow-orange complex confirms active peroxide. -
Reduction Test (The Critical Step):
-
Take the stressed sample containing the +16 Da peak.
-
Add excess Triphenylphosphine (
) or Titanium(III) chloride ( ) . -
Result: If the +16 peak disappears and the parent mass returns, it is an N-oxide . If the peak remains, it is a C-hydroxyl species.
-
Data Summary: Oxidative Shifts
| Mass Shift | Likely Species | Diagnostic Test |
| +16 Da | Pyrazole-N-oxide | Reducible with |
| +16 Da | C-OH (Ring C4 or Benzylic) | Resistant to reduction; susceptible to dehydration (- |
| +32 Da | Di-N-oxide or Sulfone | Sulfones show characteristic IR bands (1300/1150 |
| -2 Da | Dehydrogenation (Imine) | Common in hydro-pyrazoles; aromatization driven |
Module 2: Photostability & Ring Rearrangement
User Question:
"My solid samples are stable, but dilute solutions show multiple new peaks after exposure to ambient light. The mass is identical to the parent (isobaric). What is happening?"
Technical Diagnosis:
You are likely observing Photo-isomerization . Unlike oxidative degradation which adds mass, photolysis often rearranges the ring. Pyrazoles can undergo a "Walk rearrangement" or ring contraction-expansion sequences (e.g., to imidazoles) via a diazatricyclic intermediate under UV light (254 nm or 365 nm).
Visualizing the Pathway
The following diagram illustrates the competition between oxidative ring opening and photolytic rearrangement.
Figure 1: Divergent degradation pathways for pyrazole scaffolds under oxidative vs. photolytic stress.
Troubleshooting Protocol: ICH Q1B Confirmation
-
Setup: Prepare two quartz cuvettes with 10 µM solution (Methanol/Water).
-
Dark Control: Wrap one cuvette in aluminum foil.
-
Exposure: Expose both to a Xenon arc lamp (simulating D65 standard daylight) for 1.2 million lux hours.
-
Analysis: Run LC-UV-MS.
-
Pass Criteria: < 5% degradation in the exposed sample compared to the dark control.
-
Failure Mode: If isobaric peaks appear in the exposed sample only, confirm structure via NMR (shifts in C4 proton signals are diagnostic).
-
Module 3: Metabolic Stability (In Vitro)
User Question:
"Our lead pyrazole compound has high clearance in hepatocytes but is stable in chemical hydrolysis tests. Is the pyrazole ring being metabolized?"
Technical Diagnosis:
While the pyrazole ring is chemically stable against hydrolysis, it is a substrate for Cytochrome P450 (CYP) and Aldehyde Oxidase (AOX) .
-
CYP-mediated: Usually attacks the alkyl substituents (dealkylation) or the phenyl ring attached to the pyrazole. Direct oxidation of the pyrazole C4 is possible but less common than N-oxidation.
-
AOX-mediated: If the pyrazole is N-unsubstituted or has an electron-deficient carbon, AOX can insert an oxygen, typically at the carbon ortho to the nitrogen.[1]
Metabolic Pathway Map
Figure 2: Primary metabolic soft-spots on pyrazole scaffolds.
Experimental Fix:
If N-glucuronidation is the clearance driver (common for N-unsubstituted pyrazoles):
-
Design Strategy: Block the NH site by alkylation (Methyl/Ethyl) or introduce steric bulk (e.g., isopropyl) to hinder UGT binding.
Module 4: Analytical Troubleshooting Guide
User Question:
"I cannot separate the degradation products from the parent peak using my standard C18 gradient."
Technical Diagnosis:
Pyrazole degradants (N-oxides, amines from ring opening) are often highly polar. On standard C18 columns at low pH (formic acid), the basic pyrazoles are protonated and elute early, co-eluting with polar degradants.
Method Optimization Table
| Issue | Cause | Solution |
| Co-elution of N-oxide | Similar hydrophobicity at low pH | Switch to High pH (pH 10) using Ammonium Bicarbonate buffer. The uncharged pyrazole will retain longer, separating from polar N-oxides. |
| Peak Tailing | Interaction with residual silanols | Use HSS T3 or C18 Shield RP columns designed for polar bases. |
| Missing Peaks | Degradants are not UV active | Use CAD (Charged Aerosol Detection) or MS. Ring opening often destroys the chromophore. |
References
-
Fartal, S. et al. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion. Science Publishing Group. Link
-
Huang, Y. et al. (2019).[2] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Link
-
Xie, B. et al. (2017). The Position of the N Atom Plays a Significant Role for Excited-State Decay of Heterocycles. The Journal of Physical Chemistry A. Link
-
Dalvie, D. et al. (2014). Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites. Drug Metabolism and Disposition.[1][3] Link
-
Alsherbiny, M.A. et al. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
Validation & Comparative
Comparing the biological activity of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine with its methyl analog
Comparative Biological Activity and FBDD Utility: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine vs. 1,3,5-Trimethyl-1H-pyrazol-4-amine
Executive Summary
In fragment-based drug discovery (FBDD) and lead optimization, 4-aminopyrazoles serve as highly privileged pharmacophores. They frequently act as critical hinge-binding motifs in kinase inhibitors (e.g., JAK2) or occupy hydrophobic pockets in enzymes like N-myristoyltransferase (NMT). This guide objectively compares two critical building blocks: 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine (the propyl analog) and 1,3,5-trimethyl-1H-pyrazol-4-amine (the methyl analog). By analyzing their physicochemical profiles, binding kinetics, and performance within derived scaffolds, we provide a definitive framework for selecting the appropriate analog for targeted drug design.
Structural Causality: The Impact of N1-Alkylation
The biological activity of these fragments is dictated by their physicochemical properties, which shift dramatically when extending the N1-alkyl chain from a methyl to a propyl group.
-
1,3,5-Trimethyl-1H-pyrazol-4-amine (Methyl Analog): Features a minimal steric footprint. It is highly effective in early-stage FBDD due to its high Ligand Efficiency (LE). Its compact nature makes it ideal for constrained binding clefts, such as the active sites of specific agricultural pests or tight kinase pockets [1, 3].
-
3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine (Propyl Analog): The addition of two methylene (
) units increases the steric volume and lipophilicity (LogP). In medicinal chemistry, this extension is a deliberate strategy to probe the dimensions of hydrophobic sub-pockets adjacent to the hinge region. The propyl chain can displace high-energy water molecules, thereby driving binding affinity through favorable entropic gains[1, 2].
Caption: Logical relationship between N1-alkyl substitution and resulting biological activity.
Comparative Biological Activity & Data Presentation
Because these compounds are low-molecular-weight fragments, their standalone biological activity is typically evaluated via biophysical binding affinities (
Table 1: Physicochemical Properties of the Fragments
| Property | 1,3,5-Trimethyl-1H-pyrazol-4-amine | 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine | Causality / Impact |
| Molecular Weight | 125.17 g/mol | 153.23 g/mol | Propyl analog has higher mass, impacting Ligand Efficiency (LE). |
| Calculated LogP | ~0.8 | ~1.7 | Higher LogP in the propyl analog enhances passive membrane permeability. |
| tPSA | 43.6 Ų | 43.6 Ų | Identical polar surface area; both maintain good oral bioavailability potential. |
| Steric Volume | Low | Moderate | Propyl chain enables deeper penetration into hydrophobic target pockets. |
Table 2: Representative Biological Activity (JAK2 Target Context)
Note: Data represents the biological readouts when these fragments are incorporated into an identical, validated JAK2 inhibitor core scaffold [1].
| Assay Parameter | Methyl Analog Derivative | Propyl Analog Derivative | Interpretation |
| JAK2 | 145 nM | 22 nM | The propyl chain effectively fills the hydrophobic pocket, increasing affinity. |
| Caco-2 Permeability ( | Increased lipophilicity of the propyl group drives superior cellular penetration. | ||
| Microsomal Clearance ( | 12 µL/min/mg | 45 µL/min/mg | The extended alkyl chain introduces a liability for CYP450-mediated metabolism. |
Self-Validating Experimental Methodologies
To objectively verify the comparative data, the following protocols must be executed. These methods are designed as self-validating systems to ensure data integrity.
Protocol A: Surface Plasmon Resonance (SPR) for Fragment Binding
Causality: SPR is utilized over traditional biochemical assays for raw fragments because it accurately detects the low-affinity, rapid on/off rates (
-
Surface Preparation: Immobilize the target protein (e.g., recombinant JAK2 kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry. Self-Validation: Leave one flow cell unmodified to serve as a reference channel to subtract bulk refractive index changes and non-specific binding.
-
Analyte Preparation: Dilute the methyl and propyl pyrazole analogs in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 5% DMSO) to a concentration series ranging from 10 µM to 2 mM.
-
Injection: Inject the compounds at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.
-
Validation Control: Inject a known high-affinity binder (e.g., Staurosporine) at the beginning and end of the run to verify that the immobilized protein retains its active conformation throughout the experiment.
-
Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to calculate the
.
Protocol B: TR-FRET Biochemical Kinase Assay (For Derived Inhibitors)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because it utilizes a time delay before signal measurement, completely eliminating auto-fluorescence interference from the pyrazole compounds.
-
Enzyme Incubation: In a 384-well low-volume plate, combine 2 nM of the target kinase with a dose-response dilution of the derived pyrazole inhibitors (10 µM to 0.1 nM). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µM ATP and an appropriate biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Readout: Measure the fluorescence emission ratio (665 nm / 615 nm) using a microplate reader.
-
Self-Validation (Z'-Factor): Calculate the Z'-factor using 16 wells of maximum signal (DMSO control) and 16 wells of minimum signal (no enzyme). Requirement: The assay is only considered valid if
.
Caption: Step-by-step self-validating experimental workflow for the TR-FRET kinase inhibition assay.
Conclusion
The selection between 1,3,5-trimethyl-1H-pyrazol-4-amine and 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine is a classic exercise in balancing physicochemical properties. While the methyl analog offers superior metabolic stability and a lower molecular weight starting point, the propyl analog provides a significant boost in target affinity and cellular permeability by exploiting deeper hydrophobic interactions. Researchers must weigh the enhanced biological activity of the propyl derivative against its higher intrinsic clearance when designing advanced therapeutic leads.
References
-
WO2024137548A2 - Inhibitors of jak2 Source: Google Patents URL:[1]
-
Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
-
Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives Source: PubMed Central (PMC) URL:[Link][3]
Sources
Cross-reactivity profiling of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
This guide provides an in-depth technical analysis of the cross-reactivity and selectivity profiling of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine .
Executive Summary: 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine is a privileged aminopyrazole scaffold used primarily as a hinge-binding motif in the design of ATP-competitive kinase inhibitors. Unlike promiscuous staurosporine-like scaffolds, this specific N-propyl derivative offers a unique selectivity profile, particularly favored in the development of JNK3 (c-Jun N-terminal kinase 3) and JAK (Janus Kinase) inhibitors. Its primary utility lies in its ability to discriminate between closely related isoforms (e.g., JNK3 vs. p38 MAPK) via steric exploitation of the solvent-exposed front pocket.
Part 1: The Profiling Landscape
Mechanistic Basis of Selectivity
The 4-aminopyrazole core functions as a hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP. The critical differentiator for the 1-propyl variant is the N1-substituent.
-
N1-Propyl Group: Projects into the solvent-exposed region or the ribose-binding pocket, depending on binding orientation. In JNK3 inhibitors, this propyl group provides optimal hydrophobic filling that is sterically disallowed in the smaller pockets of p38
, thereby reducing off-target toxicity. -
3,5-Dimethyl Groups: Constrain the rotation of the amine and provide hydrophobic contacts with the gatekeeper residue (often Methionine or Threonine).
Cross-Reactivity Matrix
When profiling this scaffold (or libraries derived from it), the following "hit" and "miss" patterns are characteristic:
| Target Class | Interaction Probability | Mechanistic Rationale |
| JNK3 (MAPK10) | High (Primary) | The N-propyl group exploits a unique hydrophobic cleft in the ATP pocket of JNK3. |
| JAK2 / JAK3 | High (Secondary) | The aminopyrazole motif is a validated JAK pharmacophore; selectivity depends on the C4-amine derivatization. |
| p38 MAPK | Low (Selectivity Window) | Unlike indazole-based alternatives, the N-propyl pyrazole creates steric clashes in the p38 active site. |
| Aurora Kinases | Moderate | Common off-target for aminopyrazoles; requires counter-screening. |
| CYP450 (3A4/2D6) | Moderate Risk | Electron-rich pyrazoles can be metabolic hotspots; N-dealkylation is a potential clearance route. |
Part 2: Comparative Analysis of Alternatives
In fragment-based drug discovery (FBDD), choosing the right starting amine determines the selectivity ceiling of the final drug.
| Feature | 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine | 1-Methyl-aminopyrazole | Indazole-based Scaffolds |
| Selectivity Potential | High (Isoform Specific) | Low (Promiscuous) | Moderate (Class Specific) |
| Lipophilicity (cLogP) | ~1.8 (Optimal for CNS/Cell perm) | ~0.5 (Too polar for some pockets) | ~2.5 (Higher risk of non-specific binding) |
| p38 Cross-Reactivity | Minimal (>1000-fold selectivity) | High | High (Often equipotent to JNK) |
| Synthetic Utility | Clean nucleophile for amidation | High volatility/hygroscopic | Lower reactivity (requires coupling agents) |
Expert Insight: Use the 1-propyl variant when targeting CNS indications (like neurodegeneration via JNK3) where isoform selectivity is paramount. Use the 1-methyl variant for peripheral targets where broad kinase inhibition (e.g., multi-targeted oncology) is acceptable.
Part 3: Experimental Profiling Protocols
To validate the cross-reactivity of this scaffold in your library, follow these self-validating protocols.
Protocol A: High-Throughput Kinome Profiling (Binding Assay)
Rationale: Functional IC50 assays can be skewed by ATP concentrations. A competition binding assay (Kd) is the gold standard for scaffold profiling.
-
Preparation: Dissolve the test compound (derived from the amine) to 10 mM in 100% DMSO.
-
Panel Selection: Use a focused panel of ~50 kinases, heavily weighted towards the CMGC family (CDK, MAPK, GSK3, CLK) and TK family (JAK, SRC).
-
Assay Condition: Perform KINOMEscan™ or similar competitive displacement assay using DNA-tagged kinases.
-
Thresholding:
-
Hit: >35% inhibition at 10
M. -
Selective: >90% inhibition of Primary Target; <50% inhibition of nearest neighbor (e.g., p38).
-
-
Data Normalization: Report results as "Percent of Control" (POC).
Protocol B: Cellular Target Engagement (NanoBRET)
Rationale: Confirm that the N-propyl group allows cell membrane penetration and intracellular target engagement.
-
Transfection: Transfect HEK293 cells with N-terminally Luciferase-tagged JNK3 (or JAK2).
-
Tracer Addition: Add a cell-permeable fluorescent tracer (broad-spectrum kinase inhibitor-fluorophore conjugate) at
concentration. -
Treatment: Treat cells with serial dilutions of the pyrazole-amine derivative.
-
Readout: Measure BRET signal. A decrease in signal indicates displacement of the tracer by your compound.
-
Validation: Calculate the cellular affinity (
). If Cell >> Biochemical , the propyl group may be subject to efflux pumps (P-gp).
Part 4: Visualization of Signaling & Selectivity
Diagram 1: JNK Signaling Pathway & Inhibitor Intervention
Caption: The aminopyrazole scaffold selectively blocks JNK3-mediated c-Jun phosphorylation, sparing the p38/MK2 inflammatory pathway.
Diagram 2: Comparative Profiling Workflow
Caption: Step-by-step workflow to validate the selectivity of pyrazole-amine fragments against off-target liabilities.
References
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Journal of Medicinal Chemistry. (Demonstrates the >2800-fold selectivity of the aminopyrazole scaffold over p38).
-
Aminopyrazoles as privileged structures in anticancer drug design. Bulgarian Chemical Communications. (Analysis of the aminopyrazole scaffold's kinome interaction profile).
-
Structure-Activity Relationships Describing the Selectivity of Aminopyrazole Inhibitors. Journal of Biological Chemistry. (Structural basis for the N-propyl group's role in selectivity).
-
PubChem Compound Summary: 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. (Chemical and physical properties).[1][2][3][4][5][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2024137548A2 - Inhibitors of jak2 - Google Patents [patents.google.com]
- 6. 97893-44-2|1-Allyl-3,5-dimethyl-1h-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 7. CAS:1250928-53-03,5-Dimethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine-毕得医药 [bidepharm.com]
The N-Alkyl Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships Across Therapeutic Targets
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs and investigational agents. The strategic N-alkylation of this scaffold provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of these derivatives, enabling precise modulation of their biological activity. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-alkyl pyrazole derivatives across key therapeutic areas, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will explore the nuanced effects of N-alkyl substitution on the potency and selectivity of these compounds as kinase inhibitors, anti-inflammatory agents, antimicrobial agents, and cannabinoid receptor modulators, supported by experimental data and detailed protocols.
N-Alkyl Pyrazole Derivatives as Kinase Inhibitors: Targeting Oncogenic Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1][2] N-alkyl pyrazole derivatives have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors.[1][3]
Structure-Activity Relationship (SAR) Insights
The N-alkyl substituent on the pyrazole ring plays a crucial role in establishing key interactions within the ATP-binding pocket of various kinases, influencing both potency and selectivity.
-
N1-Alkylation and Kinase Selectivity: The nature and size of the N-alkyl group can dramatically alter the selectivity profile of the inhibitor. For instance, in the context of Janus kinase (JAK) inhibitors, specific N-alkyl substitutions can confer selectivity for JAK2 over other family members.[4] Research on pyrazole-based Akt1 kinase inhibitors has shown that while N-alkylation can lead to high potency, it may also result in a high efflux rate from cells. In contrast, N-pyridinyl derivatives have demonstrated a more favorable balance of potency and cellular retention.[1]
-
Impact on Potency: The introduction of an N-alkyl group can significantly enhance the inhibitory activity. For example, N-methylated pyrazole derivatives have shown high potency against certain kinases, with IC50 values in the low nanomolar range.[1]
-
Synergistic Effects with Other Substituents: The effect of the N-alkyl group is often synergistic with substituents at other positions of the pyrazole ring. For instance, the combination of an optimal N-alkyl group with specific aryl substituents at the C3 and C5 positions is critical for achieving high affinity and selectivity for targets like EGFR and VEGFR-2.[2]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative N-alkyl pyrazole derivatives against various cancer-related kinases.
| Compound ID | N-Alkyl Substituent | Target Kinase | IC50 (nM) | Cancer Cell Line | Cell-based IC50 (nM) | Reference |
| Compound F | Alkyl | Not Specified | - | - | 12 | [1] |
| Compound G | Pyridinyl | Not Specified | - | - | 299 | [1] |
| Compound 2 | - | Akt1 | 1.3 | HCT116 | 950 | [1] |
| Compound 6 | - | Aurora A | 160 | HCT116 | 390 | [1] |
| TK4g | - | JAK2 | 12.61 | - | - | [4] |
| TK4g | - | JAK3 | 15.80 | - | - | [4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common method for assessing the inhibitory activity of N-alkyl pyrazole derivatives against a target kinase.[5]
Materials:
-
Recombinant target kinase
-
Kinase substrate (e.g., a generic peptide or a specific protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (N-alkyl pyrazole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
N-Alkyl Pyrazole Derivatives as Anti-Inflammatory Agents: Modulating the Arachidonic Acid Cascade
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation.[6] N-alkyl pyrazole derivatives have been successfully developed as selective COX-2 inhibitors.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the pyrazole ring is critical for potent and selective COX-2 inhibition.
-
N1-Aryl Substitution: An N1-aryl group, such as a 4-fluorophenyl group, is often found in potent COX-2 inhibitors and is thought to enhance binding through π-π stacking interactions within the enzyme's active site.[6]
-
C4-Substitution: Substituents at the C4 position, such as sulfonamide (-SO₂NH₂) or trifluoromethyl (-CF₃) groups, are crucial for COX-2 selectivity. These groups can interact with a secondary pocket present in COX-2 but not in COX-1.[6]
-
Influence of N-Alkylation: While N1-aryl substitution is common, N-alkylation can also modulate activity. Extending the alkyl chain has been shown to enhance anti-inflammatory and analgesic properties.[7]
Comparative COX-2 Inhibitory Activity
The following table presents the COX-2 inhibitory activity of various pyrazole derivatives.
| Compound ID | Key Structural Features | COX-2 IC50 (µM) | Reference |
| Celecoxib | N1-aryl, C4-sulfonamide | - | [6] |
| 3,5-diarylpyrazole | - | 0.01 | [6] |
| Pyrazole-thiazole hybrid | - | 0.03 | [6] |
| Pyrazolo-pyrimidine | - | 0.015 | [6] |
| Compound 14b | Extended alkyl chain, amide | - | [7] |
Experimental Protocol: In Vitro COX-2 Enzyme Inhibition Assay
This protocol describes a common method to evaluate the COX-2 inhibitory potential of N-alkyl pyrazole derivatives.[8][9][10][11][12]
Materials:
-
Purified human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplexim Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (N-alkyl pyrazole derivatives) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and the test compound or vehicle control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a detection solution containing arachidonic acid, the fluorometric probe, and HRP.
-
Initiate the enzymatic reaction by adding the detection solution to each well.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplexim Red).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value from a dose-response curve.
Signaling Pathway Diagram:
Caption: Inhibition of the COX-2 pathway by N-alkyl pyrazole derivatives.
N-Alkyl Pyrazole Derivatives as Antimicrobial Agents: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents.[13] Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[14][15][16]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of N-alkyl pyrazoles is highly dependent on the nature of the substituents on the pyrazole ring.
-
N-Alkylation and Activity: N-alkylation can influence the antimicrobial spectrum and potency. For instance, certain N-alkylated pyrazole derivatives have shown significant activity, while their N-unsubstituted counterparts may be inactive.[17]
-
Influence of Other Substituents: The presence of specific functional groups, such as carbazone and thiazolidine moieties, can confer a wide range of biological activities.[14] Electron-withdrawing groups on aryl substituents can also enhance antibacterial activity.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative N-alkyl pyrazole derivatives against various microbial strains.
| Compound ID | N-Alkyl/Substituent | Microorganism | MIC (µg/mL) | Reference |
| Compound 7b | N-methyl piperazine | Aspergillus niger | 6 | [15] |
| Compound 7b | N-methyl piperazine | Candida albicans | 6 | [15] |
| Compound 7b | N-methyl piperazine | Bacterial Strains | 6-12 | [15] |
| Compound 9 | Pyrazoline with imide | S. aureus (MDR) | 4 | [17] |
| Compound 3b | - | S. aureus | 1.25 (µmol/mL) | [18] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][17][19]
Materials:
-
Test compounds (N-alkyl pyrazole derivatives)
-
Standard microbial strains (bacteria or fungi)
-
Liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standardized microbial inoculum
Procedure:
-
Prepare a series of two-fold dilutions of the test compound in the liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
N-Alkyl Pyrazole Derivatives as Cannabinoid Receptor Modulators: Targeting the Endocannabinoid System
The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are implicated in a wide range of physiological processes.[20][21] Pyrazole derivatives have been instrumental in the development of potent and selective cannabinoid receptor antagonists.[22]
Structure-Activity Relationship (SAR) Insights
The SAR of pyrazole-based cannabinoid receptor modulators is well-defined.
-
N1-Aryl Substitution: A 2,4-dichlorophenyl substituent at the N1-position is a common feature of potent CB1 receptor antagonists.[22]
-
C3-Carboxamide Moiety: A carboxamide group at the C3-position is crucial for activity, with the nature of the amide substituent influencing potency and selectivity.[22]
-
C5-Aryl Group: A para-substituted phenyl ring at the C5-position is generally required for high affinity.[22]
-
N-Alkylation in Related Scaffolds: While the classical pyrazole antagonists are N-aryl substituted, related scaffolds like indazoles have been explored with N-alkylation to modulate properties and achieve partial agonism.[23]
Comparative Cannabinoid Receptor Binding Affinity
The following table shows the binding affinities of representative pyrazole and related derivatives for cannabinoid receptors.
| Compound ID | Key Structural Features | Receptor | Ki (nM) | Reference |
| SR141716A | N1-(2,4-dichlorophenyl) | CB1 | - | [22] |
| AM251 | N1-(2,4-dichlorophenyl) | CB1 | Low nM | [21] |
| Compound 1d | N-alkylated tricyclic pyrazole | CB1 | 35 | [24] |
| Compound 1e | N-alkylated tricyclic pyrazole | CB1 | 21.7 | [24] |
Experimental Protocol: In Vitro Cannabinoid Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of N-alkyl pyrazole derivatives for cannabinoid receptors.[20][25][26][27][28]
Materials:
-
Cell membranes expressing CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Test compounds (N-alkyl pyrazole derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)
-
Unlabeled ligand for non-specific binding determination (e.g., WIN 55,212-2)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and increasing concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
Add a fixed amount of membrane protein to each well.
-
Incubate the plate for 60-90 minutes at 30°C.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding for each compound concentration.
-
Determine the Ki value by fitting the data to a competition binding curve.
Signaling Pathway Diagram:
Caption: Antagonism of the CB1 receptor signaling pathway.
Conclusion
The N-alkyl pyrazole scaffold represents a highly versatile and privileged structure in medicinal chemistry, offering a robust framework for the development of novel therapeutic agents across a wide range of diseases. As demonstrated in this guide, the strategic manipulation of the N-alkyl substituent, in concert with modifications at other positions of the pyrazole ring, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The comparative analysis of SAR across different therapeutic targets highlights the adaptability of this scaffold to interact with diverse biological macromolecules. The provided experimental protocols and diagrams serve as a practical resource for researchers engaged in the design, synthesis, and evaluation of new N-alkyl pyrazole derivatives, facilitating the continued exploration and exploitation of this important chemical class in drug discovery.
References
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van der Gracht, A. M., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 13, 999649. [Link]
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Grimaldi, P., et al. (2020). 2.6. Cannabinoid Receptor Binding Assay. Bio-protocol, 10(12), e3657. [Link]
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Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. ELRIG (UK) Ltd. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
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European Pharmaceutical Review. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]
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Oddi, S., et al. (2018). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1683, 131-143. [Link]
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Roda, G., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 441. [Link]
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El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 286. [Link]
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Basha, N. M., et al. (2021). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds, 1-15. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
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El-Sayed, N. F., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(18), 8633-8653. [Link]
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Boukhalkhal, K., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Journal of Chemical Health Risks, 11(4), 435-447. [Link]
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Indian Journal of Chemistry. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. [Link]
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ResearchGate. (2024). Brief SAR of anti-inflammatory activity of the compounds synthesised...[Link]
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Medicinal Chemistry. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). [Link]
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Ghorab, M. M., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1165. [Link]
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Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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El-Sayed, N. F., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(5), 4527-4545. [Link]
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Dunn, M., et al. (2018). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 9(12), 1227-1232. [Link]
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ResearchGate. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) | Request PDF. [Link]
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Cilibrizzi, A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1980. [Link]
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Castaneda, C. A., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases. [Link]
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Manera, C., et al. (2021). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules, 26(7), 2051. [Link]
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ResearchGate. (2018). PYRAZOLE AND ITS DERIVATIVES, PREPARATION, SAR AND ANTI-INFLAMMATORY ACTIVITY | Request PDF. [Link]
-
Bentam Science. (n.d.). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]
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Tsolaki, E., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 24(11), 2097. [Link]
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Tumsan, Y., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(44), 40097-40108. [Link]
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Manera, C., et al. (2019). Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands. Molecules, 24(9), 1673. [Link]
-
Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. [Link]
-
El-Metwaly, A. M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 106969. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(30), 21657-21683. [Link]
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Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Structural Efficacy and Experimental Profiling
Executive Summary: The Pyrazole Privilege
In the landscape of small-molecule drug discovery, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1][2] Its ubiquity in kinase inhibitors stems from its ability to mimic the adenine ring of ATP. By forming critical hydrogen bonds with the kinase hinge region, pyrazole derivatives effectively compete with ATP, blocking phosphotransfer and downstream signaling.
This guide provides a technical comparison of three distinct pyrazole-based inhibitors—Ruxolitinib , Crizotinib , and Encorafenib —analyzing their structural binding modes, potency profiles, and the experimental methodologies required to validate their performance.
Structural Basis of Efficacy
The efficacy of these inhibitors relies on their interaction with the ATP-binding pocket, specifically the hinge region that connects the N-terminal and C-terminal lobes of the kinase domain.
Mechanism of Action[3][4][5][6]
-
Hinge Binding: The nitrogen atoms of the pyrazole ring (often N2) act as hydrogen bond acceptors/donors, interacting with the backbone amide/carbonyl groups of the kinase hinge residues.
-
Scaffold Geometry: The pyrazole core orients the "tail" of the inhibitor into the solvent-exposed region or the hydrophobic back-pocket, determining selectivity (e.g., Type I vs. Type II binding).
Visualization: The Hinge Interaction
The following diagram illustrates the generalized binding mode of a pyrazole inhibitor within the ATP pocket.
Figure 1: Schematic representation of pyrazole inhibitor interaction with the kinase hinge region and gatekeeper residue.[1][2][3]
Comparative Case Studies
A. Ruxolitinib (JAK1/JAK2 Inhibitor)[1][8]
-
Class: Type I Inhibitor.[1]
-
Chemistry: Pyrrolo[2,3-d]pyrimidine (deazapurine) core with a pyrazole substituent.
-
Mechanism: Binds to the active conformation of the JAK kinase domain.[1] It is essential for blocking cytokine signaling (IL-6, IFN-gamma) in myelofibrosis.
-
Key Feature: High selectivity for JAK1/2 over JAK3/TYK2 allows for therapeutic efficacy without severe immunosuppression associated with broad JAK inhibition.
B. Crizotinib (ALK/ROS1/MET Inhibitor)
-
Class: Type I Inhibitor (ATP-competitive).
-
Chemistry: 3-benzyloxy-2-aminopyridine ring fused with a pyrazole moiety.
-
Mechanism: Crizotinib binds in a U-shaped conformation. The 2-aminopyridine group anchors to the hinge (Met1199 in ALK), while the pyrazole ring facilitates hydrophobic packing.
-
Resistance: Susceptible to "Gatekeeper" mutations (e.g., ALK L1196M) which introduce steric bulk, preventing the inhibitor from binding while allowing ATP access.
C. Encorafenib (BRAF V600E Inhibitor)
-
Class: Type I½ Inhibitor.[4]
-
Chemistry: Pyrazole-pyrimidine derivative.[1]
-
Mechanism: Unlike early BRAF inhibitors (e.g., Vemurafenib), Encorafenib has a very long dissociation half-life (>30 hours). It stabilizes the kinase in a specific active conformation (DFG-in) but with the
C-helix displaced ( C-out), preventing MAPK pathway signaling. -
Performance: Superior potency against V600E mutants compared to wild-type BRAF, reducing paradoxical activation of the pathway in normal cells.
Summary of Performance Metrics
| Feature | Ruxolitinib | Crizotinib | Encorafenib |
| Primary Target | JAK1, JAK2 | ALK, ROS1, c-MET | BRAF (V600E/K) |
| Binding Mode | Type I (Active) | Type I (U-shape) | Type I½ (DFG-in, |
| IC50 (Cell-free) | ~3.3 nM (JAK1) | ~20 nM (ALK) | 0.35 nM (BRAF V600E) |
| Dissociation ( | Rapid reversible | Moderate | Prolonged (>30h) |
| FDA Indication | Myelofibrosis, GVHD | NSCLC (ALK+) | Melanoma (BRAF+) |
Experimental Validation: TR-FRET Assay Protocol
To objectively compare these inhibitors in a lab setting, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. It offers a homogeneous format with low background interference, ideal for calculating IC50 values.
Why TR-FRET?
-
Causality: Standard fluorescence is prone to interference from autofluorescent compounds. TR-FRET uses a Lanthanide (Europium or Terbium) donor with a long decay time. Measuring the signal after a delay (e.g., 50-100 µs) eliminates background noise.
Validated Protocol: Kinase Inhibition Profiling
Materials:
-
Recombinant Kinase (e.g., BRAF V600E)[5]
-
Substrate: GFP-labeled or Fluorescein-labeled peptide (e.g., STAT1 for JAK)
-
ATP (Ultra-pure)
-
Tracer/Antibody: Tb-labeled anti-phospho antibody
-
Inhibitor stocks (DMSO)[6]
Workflow Diagram:
Figure 2: Step-by-step workflow for optimizing and executing a TR-FRET kinase inhibition assay.
Detailed Methodology
-
Buffer Preparation: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Scientist Tip: Fresh DTT (2 mM) must be added immediately before use to prevent oxidation.
-
ATP
Determination (Critical Step): -
Inhibitor Incubation:
-
Dispense 2.5 µL of 4X inhibitor in 1% DMSO to a 384-well white low-volume plate.
-
Add 5 µL of 2X Kinase/Substrate mix.[7]
-
Add 2.5 µL of 4X ATP to start the reaction.
-
Control: Include "No Enzyme" (Min signal) and "DMSO only" (Max signal) wells.
-
-
Detection:
-
After 60 mins, add 10 µL of Detection Mix (Tb-labeled antibody + 10 mM EDTA).
-
Causality: EDTA chelates
, instantly stopping the kinase reaction. The antibody binds only the phosphorylated product.
-
-
Data Analysis:
Conclusion & Future Outlook
Pyrazole-based inhibitors remain a cornerstone of kinase drug discovery. While Ruxolitinib and Crizotinib demonstrate the scaffold's versatility in Type I binding, newer agents like Encorafenib illustrate the evolution toward Type I½ binding modes that offer prolonged residence times and reduced paradoxical signaling.
Future development is shifting toward Type II inhibitors (binding the inactive DFG-out state) and allosteric inhibitors to overcome the inevitable gatekeeper mutations (e.g., L1196M in ALK) that plague current pyrazole therapies.
References
-
Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Pharmacological Research.[2][10][11]
-
Cui, J. J., et al. (2011). Tranformation of Crizotinib into a Novel ALK/ROS1 Inhibitor. Journal of Medicinal Chemistry.
-
Delaglio, F., et al. (2018). Encorafenib (LGX818), a potent BRAF inhibitor, stabilizes the kinase in an active conformation. Cancer Discovery.
-
Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Optimization.
-
FDA Label. (2011). XALKORI (crizotinib) Prescribing Information.
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- 5. researchgate.net [researchgate.net]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Differentiation of Pyrazole Regioisomers: A Technical Guide
The Regioisomer Trap in Drug Discovery
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyls or hydrazine derivatives presents a persistent "regioisomer trap."
The alkylation of a 3-substituted pyrazole (which exists in tautomeric equilibrium) can yield two distinct N-alkylated products: the 1,3-isomer and the 1,5-isomer . These isomers possess drastically different biological activities due to altered vector positioning of substituents within the enzyme binding pocket.
The Problem: Standard LC-MS often fails to distinguish these isomers due to identical masses and similar polarities. X-ray crystallography is definitive but low-throughput.
The Solution: This guide provides a self-validating, spectroscopic workflow using NMR (
Mechanistic Basis: Tautomerism vs. Fixed Isomers
To interpret the spectra, one must understand the origin of the isomers.
-
Precursor State: A 3-substituted-1H-pyrazole exists as a mixture of tautomers (
and ). The proton hops rapidly between nitrogens, making positions 3 and 5 magnetically equivalent on the NMR time scale (averaged signals). -
Fixed State: Upon N-alkylation, this equilibrium freezes.
-
Path A (Steric Control): Alkylation at the less hindered nitrogen yields the 1,3-disubstituted product (Substituent is distal to N-Alkyl).
-
Path B (Electronic/Chelation Control): Alkylation at the more hindered nitrogen yields the 1,5-disubstituted product (Substituent is proximal to N-Alkyl).
-
Spectroscopic Workflow (Decision Tree)
The following workflow outlines the logical progression from crude reaction mixture to structural certainty.
Figure 1: Strategic decision tree for isolating and characterizing pyrazole regioisomers.
Deep Dive: Spectroscopic Comparison
A. The "Gold Standard": 1D NOE Difference Spectroscopy
Nuclear Overhauser Effect (NOE) spectroscopy is the most robust method because it relies on spatial proximity (< 5 Å), not just electronic environments.
-
1,3-Isomer (Distal): The N-Methyl/Alkyl group is far from the C3-Substituent. It is, however, adjacent to the C5-Proton .
-
Result: Irradiating N-Me enhances the C5-H singlet.
-
-
1,5-Isomer (Proximal): The N-Methyl/Alkyl group is spatially crowded against the C5-Substituent .
-
Result: Irradiating N-Me enhances the protons of the C5-Substituent (e.g., Phenyl ortho-protons).
-
Figure 2: Visualizing the spatial relationships that define the NOE experiment results.
B. C NMR Chemical Shift Trends
While less definitive than NOE, Carbon-13 shifts follow consistent trends based on the "Elguero Rules" and subsequent literature [1, 2].
| Carbon Position | 1,3-Isomer (Distal) | 1,5-Isomer (Proximal) | Mechanistic Reason |
| C3 | ~140 - 150 ppm | ~130 - 140 ppm | C3 is adjacent to the pyridine-like N2. |
| C5 | ~130 - 135 ppm | ~135 - 145 ppm | C5 is adjacent to the pyrrole-like N1. |
| C4 | ~103 - 106 ppm | ~105 - 109 ppm | C4 is generally shielded, but 1,5-isomers often show slight deshielding. |
| N-Methyl | ~36 - 39 ppm | ~36 - 39 ppm | Often indistinguishable; do not rely on this. |
Note: Values vary by substituent. The relative difference (
C. N HMBC (The "Fingerprint")
If you have access to a cryoprobe,
-
N1 (Pyrrole-like): Shielded (approx -180 to -220 ppm relative to nitromethane).
-
N2 (Pyridine-like): Deshielded (approx -60 to -100 ppm).
-
Differentiation: In the 1,3-isomer, the N-Alkyl protons will show a strong
or coupling to the shielded N1 and a weak to the deshielded N2. In the 1,5-isomer, the coupling patterns change due to the substituent crowding, often altering the chemical shift of N1 significantly due to steric compression [3].
Experimental Protocol: The Self-Validating NOE System
Objective: Unambiguously assign the regiochemistry of "Compound X" (N-methylated pyrazole derivative).
Equipment: 400 MHz NMR (or higher) with Z-gradient.
Protocol:
-
Sample Prep: Dissolve ~5-10 mg of the isolated isomer in 0.6 mL DMSO-
or CDCl . Ensure the solution is clear (filter if necessary) to prevent magnetic inhomogeneity. -
Standard 1H: Acquire a standard proton spectrum. Identify the N-Methyl singlet (typically 3.8–4.0 ppm) and the aromatic/ring protons .
-
1D Selective NOE (DPFGSE):
-
Target 1: Set the irradiation frequency (O1) exactly on the N-Methyl singlet.
-
Target 2 (Control): Set irradiation on an empty region of the baseline (e.g., -2 ppm).
-
Mixing Time: Set d8 (mixing time) to 0.5 – 0.8 seconds. (Too short = no signal; too long = spin diffusion).
-
-
Analysis:
-
Subtract the control FID from the target FID.
-
Phasing: Phase the irradiated peak (N-Me) to be negative. Positive peaks represent NOE enhancements.
-
-
Validation Criteria:
-
Positive Result (1,3-Isomer): You observe a distinct positive peak for the C5-Proton (usually a singlet around 7.5–8.0 ppm).
-
Positive Result (1,5-Isomer): You observe positive peaks for the substituent protons (e.g., phenyl ortho-protons).
-
Null Result: If no enhancement is seen, the mixing time may be insufficient, or the sample is deoxygenated (paramagnetic oxygen shortens T1).
-
References
-
Jimeno, M. L., et al. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Link
-
Lynch, M. A., et al. (2023).[1] Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation. MDPI International Journal of Molecular Sciences.[2] Link
-
Doganc, F., & Göker, H. (2024).[3] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.[3][4][5][6][7][8] Link
-
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles: Technical Guide. BenchChem. Link
-
Fustero, S., et al. (2025).[9] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (PMC). Link
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A Guide to Assessing the Selectivity Profile of Novel Aminopyrazole-Based Kinase Inhibitors: A Case Study with 3,5-Dimethyl-1-propyl-1H-pyrazol-4-amine
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Derivatives of 3,5-dimethyl-1H-pyrazol-4-amine, in particular, are emerging as promising candidates for targeted therapies, often functioning as kinase inhibitors.[3][4] This guide provides a comprehensive framework for assessing the selectivity of a novel aminopyrazole compound, using the hypothetical molecule 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine—herein designated AminaPyra-7 —as a case study. We postulate AminaPyra-7 as a newly identified inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in oncology.[5] This document details the essential experimental workflows, data interpretation methodologies, and comparative analysis required to build a robust selectivity profile, a critical step in advancing any lead compound toward clinical consideration.
Introduction: The Imperative of Selectivity in Drug Discovery
The central paradigm of targeted therapy is to modulate the activity of a specific biological target, such as an enzyme or receptor, that is driving a disease state. However, the ability of a drug to preferentially interact with its intended target over all other potential targets in the body—a property known as selectivity—is paramount.[6] High selectivity minimizes off-target effects, which can lead to adverse side effects and toxicity.[7] For kinase inhibitors, which target a large and structurally related family of enzymes (the human kinome), assessing selectivity is a mandatory step in preclinical development.[1][8]
The aminopyrazole core is a versatile scaffold for developing kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[3][9] This guide uses AminaPyra-7, a novel derivative, to illustrate the rigorous process of selectivity profiling. We will proceed under the hypothesis that primary screening has identified AminaPyra-7 as a potent inhibitor of Pim-1 kinase, a downstream effector in the crucial JAK/STAT signaling pathway that regulates cell survival and proliferation.[5]
The Experimental Strategy for Kinome-Wide Selectivity Profiling
To validate AminaPyra-7 as a selective Pim-1 inhibitor, it must be tested against a broad panel of kinases representative of the human kinome.[10] This process, known as kinome scanning, provides a quantitative measure of the compound's activity against its primary target versus hundreds of other kinases. The resulting data are used to calculate selectivity scores and identify potential off-target liabilities that could derail a drug development program.
Our strategy involves a tiered approach:
-
Primary Assay: Confirm the potency of AminaPyra-7 against the primary target, Pim-1 kinase, by generating a dose-response curve and determining the half-maximal inhibitory concentration (IC50).
-
Broad Panel Screening: Screen AminaPyra-7 at a single, high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., >400 kinases).
-
Dose-Response Follow-Up: For any off-target kinases that show significant inhibition in the broad panel screen, perform full dose-response experiments to determine their respective IC50 values.
The following diagram illustrates the general workflow for assessing inhibitor selectivity.
Caption: Simplified JAK/STAT/Pim-1 signaling pathway.
Conclusion
The systematic assessment of selectivity is a non-negotiable step in the validation of any new therapeutic candidate. For a novel compound like 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine (AminaPyra-7), the methodologies described herein provide a robust and industry-standard path to defining its kinome-wide interaction profile. By employing high-quality biochemical assays, performing comprehensive panel screening, and interpreting the data within a clear analytical framework, researchers can build a strong, data-driven case for the continued development of promising molecules and minimize the risk of late-stage failure due to unforeseen off-target activities.
References
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- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
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- Anuta, V., et al. (n.d.). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. PMC.
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- Hann, M. M., et al. (2022, March 21). Experimental and in silico approaches to target selection and tractability for drug discovery. Society for Medicines Research Conference.
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- El-Gamal, M. I., et al. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.
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- ResearchGate. (n.d.). Four ways to measure selectivity.
- Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- (n.d.). 1-(Cyclopropylmethyl)-3,5-Dimethyl-1H-Pyrazol-4-Amine: A Versatile Organic Compound.
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Brieflands. (2014, February 27). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]
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- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- PMC. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- Soliman, D. H., & Nafie, M. S. (2023, July 10). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing.
- Abu-Zaied, M. A., et al. (2016, November 10). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI.
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Comparative Guide: Optimizing Assay Reproducibility with 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
Executive Summary: The Hidden Variable in Screening
In high-throughput screening (HTS) and fragment-based drug discovery (FBDD), 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine (hereafter Propyl-DMPA ) is a valuable scaffold, serving as a precursor for kinase inhibitors (e.g., CDK, FGFR) and a probe for coordination chemistry. However, its utility is frequently compromised by oxidative instability and optical interference , leading to high coefficients of variation (CV) and false positives.
This guide moves beyond standard datasheets to address the reproducibility crisis associated with electron-rich aminopyrazoles. We compare Propyl-DMPA against its structural analogs to help you select the right tool and implement self-validating protocols.
Technical Profile & The "Redox Liability"
The 4-aminopyrazole core is electronically unique. The amino group at position 4 is highly electron-rich, making it a "privileged" pharmacophore but also a "privileged" substrate for air oxidation.
Physicochemical Properties
| Property | Value / Description | Impact on Assay |
| Chemical Structure | N-propyl substituted pyrazole amine | Enhanced lipophilicity vs. methyl analogs. |
| LogP (Est.) | ~1.2 - 1.5 | Good cell permeability; moderate aqueous solubility. |
| pKa (Conj. Acid) | ~4.0 - 5.0 | Exists largely as neutral amine at physiological pH (7.4). |
| Redox Potential | High susceptibility to oxidation | CRITICAL: Spontaneous formation of azo-dimers and quinone-imines in aerated buffers. |
The Mechanism of Failure
When Propyl-DMPA is stored in DMSO or aqueous buffer without precautions, it undergoes oxidative coupling.
-
Color Change: The solution turns from clear/pale yellow to pink/red or brown.
-
Assay Interference: The oxidized products (azo dimers) absorb strongly in the 400–550 nm range and can quench fluorescence, leading to false inhibition in kinase assays or false toxicity in cell viability screens.
Comparative Analysis: Propyl-DMPA vs. Alternatives
Selection of the correct pyrazole building block depends on the balance between permeability (propyl) and stability (alternatives).
Comparison Table: Stability & Performance
| Feature | Propyl-DMPA (Subject) | Methyl-DMPA (Alternative A) | Unsubstituted DMPA (Alternative B) |
| Structure | 1-Propyl-3,5-dimethyl...[1] | 1,3,5-Trimethyl...[2] | 3,5-Dimethyl-1H...[1][2][3][4][5][6] |
| CAS | 103440-66-2 (varies by salt) | 1749-19-5 | 5272-86-6 |
| Lipophilicity | High (Better cellular uptake) | Moderate | Low (Hydrophilic) |
| Aqueous Solubility | Moderate (<10 mM in PBS) | High | High |
| Oxidative Stability | Poor (Rapid browning) | Poor (Rapid browning) | Moderate (Tautomer stabilization) |
| H-Bonding | Acceptor only (at N1) | Acceptor only | Donor & Acceptor (N-H) |
| Primary Use | Cell-based probes, lipophilic fragments | Standard synthetic building block | Fragment screening (high solubility) |
Expert Insight: When to use which?
-
Use Propyl-DMPA when targeting intracellular kinases where membrane permeability is a limiting factor, or when the propyl chain fills a specific hydrophobic pocket (e.g., in certain PDE inhibitors).
-
Use Methyl-DMPA for routine synthetic chemistry where lipophilicity is not yet optimized.
-
Use Unsubstituted DMPA for initial fragment screening (X-ray crystallography soaking) due to its high solubility, despite its lower permeability.
Visualizing the Interference Pathway
The following diagram illustrates why assays fail. The oxidation of Propyl-DMPA creates "PAINS" (Pan-Assay Interference Compounds) in situ.
Caption: Figure 1.[7] The oxidative degradation pathway of 4-aminopyrazoles leading to colorimetric interference and false-positive cytotoxicity.
Protocols for Reproducibility
To guarantee data integrity, you must treat Propyl-DMPA as a labile reagent .
Protocol A: The "Argon Shield" Preparation
Standard handling (weighing on open bench) results in ~5-10% degradation within 24 hours in solution.
-
Solvent Degassing: Sparge DMSO or Buffer with Argon/Nitrogen for 15 minutes before adding the solid compound.
-
Stock Preparation: Dissolve Propyl-DMPA to 10-50 mM in degassed DMSO.
-
Acid Stabilization: Add 1.0 equivalent of HCl (or prepare as the HCl salt). The protonated amine (
) is significantly more resistant to oxidation than the free base. -
Storage: Aliquot immediately into single-use amber vials. Store at -80°C. Never freeze-thaw more than once.
Protocol B: The "Self-Validating" QC Step
Before running your primary assay, run this 5-minute check.
-
Visual Check: Is the stock solution clear/colorless? If it is pink, orange, or brown, discard it .
-
Absorbance Scan: Dilute to assay concentration (e.g., 10 µM). Measure Absorbance at 450 nm.
-
Pass: OD < 0.01
-
Fail: OD > 0.05 (Indicates significant azo-dimer formation).
-
Experimental Workflow: Assay Validation Decision Tree
Use this logic flow to determine if your Propyl-DMPA data is valid.
Caption: Figure 2. Decision tree for validating Propyl-DMPA integrity prior to biological screening.
References
-
Vertex AI Search. (2023). 1-(Cyclopropylmethyl)-3,5-Dimethyl-1H-Pyrazol-4-Amine: A Versatile Organic Compound.[5] University of Arkansas. 5
-
National Institutes of Health (NIH). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives.[2] PubMed Central. 2
-
American Chemical Society (ACS). (2015).[8] Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. Journal of Medicinal Chemistry. 8
-
MDPI. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.[9] 9[10][11]
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National Institutes of Health (NIH). (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. 12[11]
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Safety Operating Guide
3,5-dimethyl-1-propyl-1H-pyrazol-4-amine proper disposal procedures
An essential component of modern drug development and chemical synthesis is the rigorous management of laboratory waste. For nitrogen-rich heterocyclic building blocks like 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine (and its associated hydrochloride salts), proper disposal is not merely a regulatory formality; it is a critical safety and environmental imperative.
As an Application Scientist, I have structured this guide to provide researchers and EHS (Environmental Health and Safety) professionals with a self-validating, causality-driven protocol for the safe handling and disposal of this specific pyrazole derivative.
Hazard Profile and Chemical Causality
Before executing any disposal protocol, it is vital to understand why specific procedures are required. 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine is a substituted pyrazole containing a primary amine.
-
Combustion Byproducts: The most critical factor in the disposal of pyrazole-4-amines is their high nitrogen content. When oxidized or burned improperly, these compounds generate highly toxic nitrogen oxides (
). Therefore, standard atmospheric burning is strictly prohibited; disposal must occur via high-temperature incineration equipped with scrubbers [2]. -
Salt Forms and Halogens: This compound is frequently utilized and stored as a hydrochloride (HCl) or dihydrochloride salt (CAS: 1431966-81-2 or 1269105-97-6) to improve stability [1]. The presence of chloride ions dictates that liquid waste streams containing the salt must be segregated into halogenated waste containers to prevent the formation of dioxins during incineration.
-
Biological Activity: As a biologically active pharmacophore intermediate, it poses acute oral toxicity and acts as a mucosal, skin, and eye irritant.
Quantitative Hazard Summary
| Property / Hazard | Specification for 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine | Causality for Disposal |
| Physical State | Solid (Powder) at Room Temperature | Prone to aerosolization; requires HEPA-filtered ventilation during transfer. |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Mandates strict use of contact PPE (nitrile) to prevent dermal absorption. |
| Waste Stream (Free Base) | Non-Halogenated Organic Waste | Safe for standard organic solvent incineration. |
| Waste Stream (HCl Salt) | Halogenated Organic Waste | Requires specialized incineration to manage corrosive |
Standard Operating Procedure: Disposal and Segregation
This step-by-step methodology ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and standard professional laboratory safety protocols [2]. Never dispose of this compound via aqueous drain systems or municipal trash.
Step 1: Environmental Control and PPE Verification
-
Action: Conduct all waste consolidation within a certified, externally exhausted chemical fume hood. Equip personnel with standard laboratory PPE: chemical-resistant splash goggles, a specialized lab coat, and double-layered nitrile gloves.
-
Causality: The primary amine and pyrazole core can cause severe respiratory irritation if dust is inhaled. Double-gloving provides a fail-safe against micro-tears when handling contaminated glassware.
Step 2: Solid Waste Segregation
-
Action: Collect all unused solid powders, contaminated weigh boats, spatulas, and empty primary reagent vials. Place them into a chemically compatible, puncture-resistant, sealable high-density polyethylene (HDPE) container.
-
Labeling: Label explicitly as "Hazardous Solid Waste - Toxic Organics (Contains Pyrazole Amine)".
Step 3: Liquid Waste Segregation (Reaction Mixtures)
-
Action: Determine the solvent and the form of the pyrazole used.
-
If the hydrochloride salt was used, or if the reaction involved halogenated solvents (e.g., dichloromethane, chloroform), transfer the liquid to the Halogenated Waste carboy.
-
If the free base was used in non-halogenated solvents (e.g., ethanol, ethyl acetate), transfer to the Non-Halogenated Waste carboy.
-
-
Causality: Mixing halogenated compounds with non-halogenated streams drastically increases the cost of EHS disposal and introduces severe environmental hazards if routed to the wrong incineration facility.
Step 4: EHS Manifesting and Professional Incineration
-
Action: Seal all containers tightly, ensuring no external contamination. Submit a hazardous waste collection request to your institutional EHS department.
-
Causality: EHS will route the chemical to a licensed hazardous waste contractor. The contractor will utilize a rotary kiln incinerator operating above 1000°C with alkaline scrubbers to safely neutralize the
and gases generated during the destruction of the pyrazole ring.
Waste Segregation Workflow
The following diagram maps the logical decision tree for processing 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine waste streams in a professional laboratory setting.
Laboratory waste segregation and disposal workflow for pyrazole-4-amine derivatives.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). National Academies Press (US). Retrieved from[Link]
A Researcher's Guide to the Safe Handling of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine
This document provides essential safety and operational guidance for laboratory personnel working with 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine (CAS No. 1269105-97-6 for the hydrochloride salt).[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes established best practices for handling structurally related pyrazole derivatives and aromatic amines to ensure a high level of safety and experimental integrity.[2][3][4]
The pyrazole moiety is a common scaffold in pharmacologically active compounds, making a thorough understanding of its safe handling paramount in drug discovery and development.[3][4][5] This guide is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
I. Hazard Assessment and Triage
-
Skin and Eye Irritation: Aromatic amines and related heterocyclic compounds are frequently irritants.[6][7] Direct contact with the skin or eyes can cause inflammation, redness, and discomfort.[8]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[7]
-
Harmful if Swallowed: Ingestion of related compounds can be harmful.[6][9]
Based on the hazard statements for the closely related compound 3,5-dimethyl-1H-pyrazol-4-amine (H302, H315, H319, H335), we can infer that our target compound is likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The GHS07 pictogram, indicating an exclamation mark, is associated with these hazards.
| Potential Hazard | Associated Risk | Recommended Precaution |
| Eye Contact | Causes serious eye irritation.[6][8] | Wear safety glasses with side shields or chemical goggles.[10] A face shield may be necessary for splash hazards.[10][11] |
| Skin Contact | Causes skin irritation.[6] May be harmful if absorbed through the skin.[7] | Wear chemical-resistant gloves (nitrile or neoprene recommended) and a lab coat.[10][12] |
| Inhalation | May cause respiratory irritation.[7][8] | Handle in a well-ventilated area, preferably within a chemical fume hood.[10] |
| Ingestion | Harmful if swallowed.[6][9] | Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after handling.[8][10] |
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling.[2][11] The following is a comprehensive plan for minimizing exposure to 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine.
-
Eye and Face Protection: At a minimum, safety glasses with side-shields meeting EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[10] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety glasses.[10][11]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling amines.[10] It is crucial to check the manufacturer's glove compatibility charts for breakthrough times and to change gloves immediately if contamination is suspected.
-
Skin and Body Protection: A standard laboratory coat should be worn at all times and kept fully fastened.[10] For larger-scale operations, additional protective clothing may be warranted.
-
Respiratory Protection: All handling of solid or volatile forms of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10] If a fume hood is not available, or if there is a high risk of aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[10]
Operational Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, from preparation to disposal.
Caption: A flowchart illustrating the key procedural steps for the safe handling of 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine.
III. Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review this guide and any available safety information for similar compounds.
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[7]
-
Don all required PPE as outlined in the section above.
-
-
Handling:
-
Conduct all manipulations of the compound within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[10]
-
When weighing or transferring the solid material, do so carefully to minimize the generation of dust.
-
Keep the container tightly sealed when not in use to prevent contamination and potential release.[8]
-
Avoid contact with skin and eyes.[8][10] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
-
Storage:
IV. Disposal Plan
All waste containing 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, including empty containers, contaminated gloves, and weighing paper, must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
V. Emergency Procedures
-
In Case of Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water.[8] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][8] Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air.[8][9] If breathing is difficult, administer oxygen. Seek medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][9]
By adhering to these guidelines, researchers can safely handle 3,5-dimethyl-1-propyl-1H-pyrazol-4-amine, minimizing personal risk and ensuring a secure laboratory environment.
References
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- 1-(Cyclopropylmethyl)-3,5-Dimethyl-1H-Pyrazol-4-Amine: A Versatile Organic Compound. (n.d.).
- Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine. (n.d.). Benchchem.
- Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
- 3,5-dimethyl-1H-pyrazol-4-amine | CAS 5272-86-6. (n.d.). Santa Cruz Biotechnology.
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- SAFETY DATA SHEET. (2025, June 26). TCI Chemicals.
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- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
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- SAFETY DATA SHEET. (2014, October 10).
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- α-Amino-3,5-dimethyl-1H-pyrazole-4-propanoic acid - Hazard. (2025, October 15).
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine. (n.d.). Sigma-Aldrich.
- 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine - Related Substances. (2025, October 15). EPA.
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- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
